DC-SX029
Description
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Propriétés
IUPAC Name |
5,5,5-trifluoro-4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O6S/c1-25-13(22)19-10-3-5-11(6-4-10)26(23,24)18-8-9(14(15,16)17)2-7-12(20)21/h3-6,9,18H,2,7-8H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDMRWQDGRNBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300713-88-6 | |
| Record name | 5,5,5-trifluoro-4-({4-[(methoxycarbonyl)amino]benzenesulfonamido}methyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of DC-SX029: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC-SX029 is a novel small-molecule inhibitor targeting Sorting Nexin 10 (SNX10), a protein implicated in various cellular processes, including inflammation and intestinal barrier function. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role in modulating key signaling pathways. The primary mechanism involves the disruption of the SNX10-PIKfyve protein-protein interaction, leading to the inhibition of the TBK1/c-Rel signaling cascade. Additionally, this compound has been shown to influence cholesterol biosynthesis through the SREBP2 pathway, contributing to its therapeutic effects, particularly in the context of inflammatory bowel disease (IBD). This document provides a comprehensive overview of the signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for key assays used to elucidate the function of this compound.
Introduction
Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain, which is crucial for binding to phosphoinositides and subsequent involvement in endosomal sorting and membrane trafficking.[1] Emerging evidence has identified SNX10 as a critical regulator in inflammatory responses, particularly in macrophages, making it a promising therapeutic target for inflammatory conditions such as IBD. This compound was developed as a specific inhibitor of SNX10, demonstrating potential in preclinical models of colitis.[2][3] This guide will provide an in-depth analysis of its mechanism of action.
Primary Mechanism of Action: Inhibition of the SNX10-PIKfyve Interaction and Downstream Signaling
The principal mechanism of this compound revolves around its ability to directly bind to SNX10 and disrupt its interaction with PIKfyve (a phosphoinositide 5-kinase). This interaction is a critical step in the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2][3]
The SNX10-PIKfyve-TBK1/c-Rel Signaling Pathway
In response to LPS, SNX10 is required for the recruitment of PIKfyve to endosomes.[2][3] This recruitment subsequently leads to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel, culminating in the production of pro-inflammatory cytokines.[2][3] this compound, by binding to SNX10, effectively blocks the initial SNX10-PIKfyve interaction, thereby abrogating the entire downstream signaling cascade.[2][3]
Secondary Mechanism of Action: Modulation of Intestinal Barrier Function and Cholesterol Biosynthesis
Beyond its primary anti-inflammatory role, this compound exhibits protective effects on the intestinal epithelial barrier and promotes mucosal healing through a distinct mechanism.
Inhibition of Caspase-5-Dependent Intestinal Barrier Dysfunction
This compound has been shown to rescue intestinal barrier dysfunction by preventing the cytosolic release of LPS, which in turn blocks the activation of caspase-5. This prevents the downstream phosphorylation of Lyn and the nuclear translocation of Snail/Slug, ultimately preserving the expression of E-cadherin, a key component of adherens junctions.
Promotion of Mucosal Healing via SREBP2-Mediated Cholesterol Biosynthesis
This compound promotes mucosal healing by influencing cholesterol metabolism in intestinal stem cells.[4] By inhibiting SNX10, this compound leads to the disassociation of ERLIN2 from SCAP (SREBP cleavage-activating protein).[4] This enhances the activation of SREBP2 (sterol regulatory element-binding protein 2), a key transcription factor for cholesterol biosynthesis.[4] The resulting increase in intracellular cholesterol is critical for maintaining the stemness of intestinal stem cells and promoting tissue repair.[4]
Quantitative Data
| Parameter | Assay | Model | Result | Reference |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Intact Cells | Increased thermal stabilization of SNX10 protein | [5] |
| Protein-Protein Interaction | Pull-down Assay | Caco-2 cells | Impaired interaction of SNX10 with PIKfyve, caspase-5, and Lyn | [5] |
| In vivo Efficacy | DSS-induced colitis model | Mice | Ameliorated colitis symptoms | [2] |
| In vivo Efficacy | IL-10 deficient colitis model | Mice | Demonstrated therapeutic efficiency | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to SNX10 in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., Caco-2) to near confluency.
-
Treatment: Treat the cells with either this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 1-3 hours).
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Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
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Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SNX10 antibody to detect the amount of soluble SNX10 at each temperature. An increase in the amount of soluble SNX10 in the this compound-treated samples at higher temperatures indicates target engagement.
Pull-Down Assay
Objective: To demonstrate that this compound inhibits the interaction between SNX10 and its binding partners.
Methodology:
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Protein Expression and Immobilization: Express and purify a tagged version of SNX10 (e.g., SNX10-Flag). Immobilize the tagged SNX10 onto affinity beads (e.g., anti-Flag agarose beads).
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., Caco-2) that endogenously expresses the interacting partners (e.g., PIKfyve).
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Incubation: Incubate the immobilized SNX10 with the cell lysate in the presence of this compound or vehicle control.
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Washing: Wash the beads extensively to remove non-specific binding proteins.
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Elution: Elute the protein complexes from the beads.
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Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the putative interacting proteins (e.g., anti-PIKfyve, anti-caspase-5, anti-Lyn) to determine if the interaction was disrupted by this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a model of colitis.
Methodology:
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Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).
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Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.
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Treatment: Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).
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Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.
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Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons. Measure colon length (colitis is associated with colon shortening).
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Histological Analysis: Process the colon tissue for histological examination (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
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Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.
Conclusion
This compound is a promising therapeutic candidate that exhibits a multi-faceted mechanism of action centered on the inhibition of SNX10. Its ability to disrupt the SNX10-PIKfyve interaction and subsequently inhibit the TBK1/c-Rel inflammatory pathway, coupled with its protective effects on the intestinal barrier and its role in promoting mucosal healing, underscores its potential for the treatment of inflammatory bowel disease. The experimental approaches detailed in this guide provide a framework for the continued investigation and development of this compound and other SNX10-targeting therapeutics. Further studies are warranted to fully elucidate the quantitative aspects of its interactions and to translate these preclinical findings into clinical applications.
References
- 1. SNX10 is required for osteoclast formation and resorption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 5. researchgate.net [researchgate.net]
The Small-Molecule Inhibitor DC-SX029: A Technical Guide to Targeting the SNX10 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorting nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox homology (PX) domain that facilitates binding to phosphoinositides, key components of cellular membranes. SNX10 is critically involved in various cellular processes, including endosomal trafficking, vesicle sorting, and the regulation of lysosome biogenesis. Its significant role in the function of osteoclasts, macrophages, and intestinal epithelial cells has brought it to the forefront as a potential therapeutic target for a range of diseases, most notably inflammatory bowel disease (IBD) and certain bone disorders.
This technical guide provides an in-depth overview of DC-SX029, a novel small-molecule inhibitor that targets the protein-protein interactions of SNX10. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the signaling pathways modulated by this compound.
This compound: A Potent Inhibitor of the SNX10 Interactome
This compound is a potent, orally active small-molecule inhibitor designed to disrupt the protein-protein interactions of SNX10. Its primary mechanism of action involves blocking the interaction between SNX10 and PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This inhibition has significant downstream effects on inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a snapshot of its binding affinity and its effects in both in vitro and in vivo models.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) vs. SNX10 | ~0.935 µM | Surface Plasmon Resonance (SPR) | [1] |
Table 1: In Vitro Binding Affinity of this compound. This table displays the dissociation constant (KD) of this compound for its target protein, SNX10, as determined by Surface Plasmon Resonance.
| Model System | Concentration/Dose | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 50 µM | Inhibition of PIKfyve-mediated TBK1/c-Rel signaling activation. | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | 10-50 µM | Significant decrease in LPS-induced nuclear localization of c-Rel and phosphorylation of TBK1. | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | Inhibition of IL-12/23, IL-1β, IL-6, and TNF-α mRNA expression. | [1] |
Table 2: In Vitro Efficacy of this compound. This table summarizes the effective concentrations of this compound and its observed effects in macrophage cell cultures.
| Animal Model | Dose | Treatment Regimen | Observed Effect | Reference |
| DSS-Induced Colitis in Mice | 1-6 mg/kg | Orally, once a day for 10 days | Alleviation of colitis, restoration of body weight, reduction in DAI, reduced colon shortening, and decreased pro-inflammatory cytokine production. | [1] |
| IL-10 Deficient Mouse Colitis Model | Not Specified | Not Specified | Therapeutic efficiency observed. | [2] |
Table 3: In Vivo Efficacy of this compound. This table outlines the in vivo efficacy of this compound in murine models of colitis, detailing the dosage, treatment schedule, and significant outcomes.
Mechanism of Action: Disrupting Pro-Inflammatory Signaling
This compound exerts its therapeutic effects by inhibiting the interaction between SNX10 and PIKfyve, which in turn modulates two distinct pro-inflammatory signaling pathways.
The SNX10-PIKfyve-TBK1/c-Rel Pathway in Macrophages
In macrophages, SNX10 is essential for the recruitment of PIKfyve to TRIF-positive endosomes following lipopolysaccharide (LPS) stimulation. This recruitment is a critical step for the activation of TANK-binding kinase 1 (TBK1) and the subsequent activation of the transcription factor c-Rel. The activation of this pathway leads to the production of pro-inflammatory cytokines. By blocking the SNX10-PIKfyve interaction, this compound prevents the activation of TBK1 and c-Rel, thereby reducing the inflammatory response.[2]
Caption: SNX10-PIKfyve-TBK1/c-Rel Signaling Pathway in Macrophages.
The SNX10-PIKfyve-Caspase-5-Lyn Pathway in Intestinal Epithelial Cells
In intestinal epithelial cells, the internalization of Gram-negative bacterial outer membrane vesicles (OMVs) leads to the SNX10-dependent recruitment of PIKfyve and caspase-5 to early endosomes. This complex facilitates the release of LPS from the OMVs into the cytosol. Cytosolic LPS then activates caspase-5, which in turn leads to the phosphorylation of the tyrosine kinase Lyn. Activated Lyn promotes the nuclear translocation of the transcription factors Snail and Slug, which repress the expression of E-cadherin, a key component of adherens junctions. The downregulation of E-cadherin compromises the integrity of the intestinal epithelial barrier. This compound, by inhibiting the initial SNX10-PIKfyve interaction, prevents this cascade of events, thereby helping to maintain intestinal barrier function.
Caption: SNX10-Mediated Intestinal Barrier Dysfunction Pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to measure the binding kinetics and affinity between this compound and SNX10.
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Instrumentation: A Biacore instrument (e.g., Biacore T200 or similar) is typically used.
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Sensor Chip: A CM5 sensor chip is commonly used for protein immobilization.
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Immobilization: Recombinant human SNX10 protein is immobilized on the sensor chip surface via amine coupling. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). SNX10, in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Remaining active esters are quenched with an injection of ethanolamine.
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Binding Analysis: A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) is injected over the immobilized SNX10 surface. The association and dissociation phases are monitored in real-time.
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Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm the direct binding of this compound to SNX10 in a cellular context.
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Cell Culture and Treatment: A relevant cell line (e.g., bone marrow-derived macrophages) is cultured to confluency. The cells are then treated with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
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Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
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Cell Lysis and Protein Extraction: The cells are lysed using freeze-thaw cycles or a suitable lysis buffer. The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation at high speed.
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Protein Detection: The amount of soluble SNX10 in each sample is quantified by Western blotting or ELISA using a specific anti-SNX10 antibody.
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Data Analysis: A melting curve is generated by plotting the amount of soluble SNX10 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
In Vivo DSS-Induced Colitis Model
The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model to evaluate the efficacy of potential IBD therapeutics.
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Animal Model: C57BL/6 mice are commonly used for this model.
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Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
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Treatment: this compound is administered orally (e.g., by gavage) at doses ranging from 1-6 mg/kg, typically starting concurrently with or shortly after DSS administration and continuing for a total of 10 days. A vehicle control group is also included.
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Efficacy Readouts:
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Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored and combined to calculate the DAI.
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Colon Length: At the end of the study, mice are euthanized, and the length of the colon is measured. A shorter colon is indicative of more severe inflammation.
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Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.
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Cytokine Analysis: Colon tissue or serum can be analyzed by ELISA or qPCR to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate that targets a novel mechanism in inflammatory diseases. By specifically inhibiting the protein-protein interaction between SNX10 and PIKfyve, this compound effectively downregulates key pro-inflammatory signaling pathways in both macrophages and intestinal epithelial cells. The available data demonstrates its potency and efficacy in relevant preclinical models of inflammatory bowel disease. This technical guide provides a comprehensive overview of the current knowledge on this compound, intended to facilitate further research and development of this and other SNX10-targeting compounds. Further studies to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound, as well as its potential in other SNX10-mediated pathologies, are warranted.
References
The Role of DC-SX029 in the TBK1/c-Rel Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC-SX029 is a novel small-molecule inhibitor that targets Sorting Nexin 10 (SNX10), a key regulator in macrophage function and inflammatory responses. By disrupting the crucial interaction between SNX10 and the lipid kinase PIKfyve, this compound effectively downregulates the TBK1/c-Rel signaling pathway. This pathway is a significant driver of inflammation, particularly in the context of inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The findings summarized herein underscore the therapeutic potential of targeting the SNX10-PIKfyve axis with compounds like this compound for the treatment of inflammatory disorders.
Introduction
The TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel are critical components of the innate immune response. The TBK1/c-Rel signaling pathway is activated by various stimuli, including lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, making it an attractive target for therapeutic intervention.
Recent research has identified Sorting Nexin 10 (SNX10) as a pivotal protein in mediating the activation of TBK1/c-Rel signaling. Specifically, SNX10 facilitates the recruitment of the phosphoinositide kinase PIKfyve to TRIF-positive endosomes upon TLR4 activation by LPS.[1] This recruitment is essential for the subsequent activation of TBK1 and the nuclear translocation of c-Rel.
This compound has emerged as a first-in-class small-molecule inhibitor that specifically targets the protein-protein interaction between SNX10 and PIKfyve.[1] This guide delves into the technical details of this compound's role in modulating this signaling cascade.
Quantitative Data
The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| This compound to SNX10 | ~0.935 µM | Surface Plasmon Resonance (SPR) | [1] |
| In Vitro Efficacy | |||
| Inhibition of LPS-induced TBK1 phosphorylation | Concentration-dependent | Western Blot | [1] |
| Inhibition of LPS-induced c-Rel nuclear translocation | Concentration-dependent | Immunofluorescence | [1] |
| Effective Concentration Range | 10 - 50 µM | Cell-based assays | [1] |
| In Vivo Efficacy | |||
| Amelioration of DSS-induced colitis in mice | Dose-dependent | Disease Activity Index (DAI), Histology | [1] |
| Effective Dosage Range | 1 - 6 mg/kg (oral administration) | Mouse models of colitis | [1] |
Signaling Pathway and Mechanism of Action
The TBK1/c-Rel signaling pathway, initiated by LPS, is a multi-step process occurring on endosomal membranes. This compound intervenes at a critical juncture in this cascade.
The TBK1/c-Rel Signaling Pathway
Mechanism of this compound Action
This compound functions as a protein-protein interaction (PPI) inhibitor. Its primary mode of action is to disrupt the binding of PIKfyve to SNX10 on the endosomal membrane.[1] This preventative action has a cascading effect on the downstream signaling events:
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Inhibition of PIKfyve Recruitment: By binding to SNX10, this compound prevents the recruitment of PIKfyve to the TRIF-positive endosome.
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Suppression of TBK1 Activation: The absence of PIKfyve at the endosome abrogates the activation of TBK1. The precise mechanism by which PIKfyve facilitates TBK1 activation is an area of active investigation but is thought to involve the generation of specific phosphoinositide species that create a favorable microenvironment for TBK1 phosphorylation.
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Blockade of c-Rel Nuclear Translocation: With TBK1 inactive, the IκB proteins are not phosphorylated and degraded. This results in the sequestration of c-Rel in the cytoplasm, preventing its translocation to the nucleus.
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Reduction of Pro-inflammatory Cytokine Production: The ultimate outcome is a significant decrease in the transcription and subsequent production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of this compound to its target protein, SNX10, in a cellular context.
Principle: The binding of a ligand (this compound) to a protein (SNX10) can alter its thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages or a cell line overexpressing SNX10) to near confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.
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Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A room temperature control should be included.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and perform Western blotting using a validated primary antibody against SNX10.
-
Data Analysis: Quantify the band intensities for SNX10 at each temperature for both vehicle and this compound-treated samples. Plot the percentage of soluble SNX10 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) / Pull-Down Assay
This assay is employed to demonstrate that this compound disrupts the interaction between SNX10 and PIKfyve.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from cells co-expressing tagged versions of SNX10 (e.g., FLAG-SNX10) and PIKfyve (e.g., HA-PIKfyve).
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Pre-incubation with this compound: Incubate the cell lysates with either vehicle or increasing concentrations of this compound for a defined period (e.g., 1 hour) at 4°C.
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Immunoprecipitation: Add an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) to the lysates and incubate to form antibody-antigen complexes.
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Capture of Immune Complexes: Add protein A/G-conjugated beads to the lysates and incubate to capture the immune complexes.
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Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.
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Elution and Western Blotting: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA antibodies).
-
Analysis: A decrease in the amount of co-immunoprecipitated PIKfyve in the presence of this compound indicates the disruption of the SNX10-PIKfyve interaction.
In Vivo DSS-Induced Colitis Model
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of IBD.
Protocol:
-
Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water of mice (e.g., C57BL/6) for a defined period (e.g., 5-7 days) to induce acute colitis.
-
Treatment with this compound: Administer this compound or vehicle to the mice via oral gavage daily, starting either before or after the induction of colitis.
-
Monitoring of Disease Activity: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Sample Collection: At the end of the study, euthanize the mice and collect colon tissues.
-
Macroscopic and Histological Analysis: Measure the colon length. Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt loss.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the vehicle- and this compound-treated groups to assess the therapeutic effect of the compound.
Visualizations of Experimental Workflows
CETSA Workflow
References
DC-SX029: A Novel Investigational Compound for Inflammatory Bowel Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
DC-SX029 is a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10) currently under investigation for the treatment of inflammatory bowel disease (IBD). Preclinical research has demonstrated its potential to mitigate intestinal inflammation and promote mucosal healing through multiple mechanisms. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound functions by specifically targeting SNX10, a protein implicated in macrophage function and intestinal epithelial barrier integrity. By inhibiting SNX10, this compound disrupts key inflammatory signaling pathways and promotes tissue repair.
Two primary mechanisms of action have been elucidated:
-
Inhibition of the SNX10-PIKfyve-TBK1/c-Rel Signaling Pathway: In macrophages, SNX10 is crucial for the recruitment of PIKfyve to TRIF-positive endosomes. This interaction activates the TBK1/c-Rel signaling cascade, leading to a pro-inflammatory response. This compound blocks the interaction between SNX10 and PIKfyve, thereby suppressing this inflammatory pathway.[1]
-
Restoration of Intestinal Stem Cell (ISC) Function: this compound has been shown to promote mucosal healing by restoring the stemness of ISCs. It achieves this by enhancing the activation of SREBP2, which leads to increased cholesterol biosynthesis, a critical component for ISC maintenance and function.
Preclinical Efficacy in IBD Models
The therapeutic potential of this compound has been evaluated in established mouse models of colitis, demonstrating significant efficacy in reducing disease severity.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
In the DSS-induced colitis model, a widely used model that mimics the clinical and histological features of ulcerative colitis, administration of this compound resulted in a marked amelioration of disease.
| Parameter | DSS Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Body Weight Loss (%) | ~20% | Significantly reduced | Significantly reduced |
| Disease Activity Index (DAI) | High | Significantly lower | Significantly lower |
| Colon Length | Significantly shortened | Significantly preserved | Significantly preserved |
| Histological Score | Severe inflammation and damage | Markedly reduced | Markedly reduced |
IL-10 Deficient (IL-10-/-) Mouse Model
The IL-10-/- mouse model develops spontaneous colitis, reflecting aspects of Crohn's disease. Treatment with this compound in this model also demonstrated therapeutic benefits, indicating its potential efficacy in different forms of IBD.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in a DSS-induced colitis model.
Caption: this compound inhibits the SNX10-PIKfyve interaction in macrophages.
Caption: this compound preserves intestinal barrier function.
Caption: Experimental workflow for DSS-induced colitis model.
Detailed Experimental Protocols
In Vivo DSS-Induced Colitis Model
-
Animals: 8-10 week old C57BL/6 mice are used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 kDa) in the drinking water ad libitum for 7 consecutive days.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the treatment groups via oral gavage at desired concentrations (e.g., 10 mg/kg and 20 mg/kg) daily, starting from day 0 of DSS administration. A vehicle control group receives the vehicle only.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histological Analysis: The distal part of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation and tissue damage.
-
Gene Expression Analysis: A section of the colon can be snap-frozen in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6, IL-1β).
In Vitro Macrophage Stimulation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Analysis:
-
Cytokine Measurement: The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Western Blot: Cell lysates are collected to analyze the phosphorylation of key signaling proteins such as TBK1 and c-Rel by Western blotting.
-
This compound represents a promising therapeutic candidate for IBD with a novel dual mechanism of action that both suppresses inflammation and promotes mucosal healing. The data presented in this guide provide a strong rationale for its continued investigation and development. The detailed protocols are intended to aid researchers in further exploring the therapeutic potential of this compound.
References
Investigating the Function of Sorting Nexin 10 (SNX10): A Technical Guide
Disclaimer: Initial searches for "DC-SX029" did not yield any publicly available information linking it to SNX10. This document therefore focuses on the established functions of SNX10 and provides a framework for investigating its potential interactions with novel compounds.
Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox homology (PX) domain that binds to phosphoinositides, key lipids in cellular membranes.[1][2] This interaction allows SNX10 to play a crucial role in regulating intracellular vesicular trafficking, a fundamental process for maintaining cellular homeostasis.[3] Dysregulation of SNX10 function has been implicated in a variety of diseases, including autosomal recessive osteopetrosis (ARO), cancer, and metabolic disorders.[2][4]
Core Functions and Cellular Roles of SNX10
SNX10 is a multifaceted protein involved in several critical cellular processes:
-
Vesicular Trafficking and Endosome Homeostasis: A primary function of SNX10 is the regulation of endosomal sorting and membrane trafficking.[1] Its PX domain specifically binds to phosphatidylinositol 3-phosphate (PI3P), a lipid enriched in early endosomes. This localization is crucial for its role in controlling the flow of proteins and lipids within the cell.[2] Overexpression of SNX10 in mammalian cells has been shown to induce the formation of large vacuoles, a phenomenon that requires both the PX domain and the C-terminal region of the protein, highlighting its role in maintaining endosome homeostasis.[5]
-
Osteoclast Function and Bone Remodeling: SNX10 is highly expressed in osteoclasts, the cells responsible for bone resorption.[2][6] It is essential for the formation of the "ruffled border," a specialized membrane structure required for the secretion of acid and enzymes that break down bone matrix.[3][6] SNX10 is believed to be involved in the vesicular transport of V-ATPase, the proton pump responsible for acidifying the resorption lacuna.[4][6] Mutations in SNX10 that impair its function lead to autosomal recessive osteopetrosis, a rare genetic disorder characterized by dense, brittle bones due to defective osteoclast activity.[1][7] Studies in mice with a specific R51Q mutation in SNX10 show that osteoclasts fuse uncontrollably, forming giant, non-functional cells, indicating that SNX10 also plays a role in regulating osteoclast fusion.[1][6]
-
Autophagy: SNX10 is involved in multiple forms of autophagy, a cellular process for degrading and recycling cellular components.
-
Macroautophagy: SNX10 plays a role in the fusion of autophagosomes with lysosomes. It interacts with the ATG12-ATG5 conjugate on the autophagosome and LAMP1 on the lysosome, potentially bridging the two organelles to facilitate their fusion. In colorectal cancer, SNX10 deficiency impairs the autophagic degradation of the oncoprotein SRC, leading to its accumulation and promoting cancer progression.[8][9]
-
Chaperone-Mediated Autophagy (CMA): SNX10 can negatively regulate CMA by interacting with the lysosomal protein LAMP1 and promoting the degradation of LAMP2A, a key receptor for CMA.[10]
-
Piecemeal Mitophagy: Recent evidence suggests SNX10 is a negative modulator of piecemeal mitophagy, a process for the selective removal of damaged mitochondrial components.[11][12]
-
-
Cancer Biology: The role of SNX10 in cancer is complex and appears to be context-dependent.
-
Tumor Suppressor: In colorectal cancer and hepatocellular carcinoma, SNX10 often acts as a tumor suppressor.[8][10] Its downregulation is associated with tumor progression and poor prognosis.[8][10]
-
Oncogenic Role: In contrast, some studies suggest a pro-oncogenic role in other cancers, such as bladder cancer.[13]
-
-
Ciliogenesis: SNX10 is required for the formation of primary cilia, sensory organelles present on the surface of most vertebrate cells. It interacts with the V-ATPase complex at the centrosome and is involved in the vesicular trafficking necessary for ciliary membrane extension.[2][3]
Key Signaling Pathways Involving SNX10
SNX10's functions are integrated into several key signaling pathways:
-
RANKL Signaling in Osteoclasts: The expression of SNX10 is upregulated by RANKL, the master cytokine for osteoclast differentiation.[2][14] SNX10 is a crucial downstream effector in the RANKL signaling pathway, mediating the cytoskeletal rearrangements and vesicular trafficking necessary for osteoclast function. It has been shown to positively regulate JNK, p38, and ERK phosphorylation in this pathway.[2]
-
PI3K/Akt Signaling: In B-cell acute lymphoblastic leukemia (B-ALL), SNX10 has been shown to promote cell proliferation via the PI3K/Akt signaling pathway.[15] Overexpression of SNX10 leads to increased phosphorylation of PI3K and Akt.[15]
-
SRC-STAT3 and SRC-CTNNB1 Signaling: In colorectal cancer, SNX10's role in promoting the autophagic degradation of SRC leads to the downregulation of the pro-tumorigenic SRC-STAT3 and SRC-CTNNB1 signaling pathways.[9]
Data Presentation
Table 1: Key Protein-Protein Interactions of SNX10
| Interacting Protein | Cellular Context/Function | Significance of Interaction |
| V-ATPase | Osteoclasts, Ciliogenesis | SNX10 is thought to mediate the vesicular transport of V-ATPase to the ruffled border for bone resorption and to the primary cilium for its formation.[4][6] |
| LAMP1 | Autophagy, Lysosomal function | Interaction is crucial for SNX10's role in autophagosome-lysosome fusion and regulation of chaperone-mediated autophagy. |
| ATG5 | Macroautophagy | SNX10 binds to the ATG12-ATG5 conjugate on autophagosomes, facilitating their fusion with lysosomes. |
| SRC | Cancer Biology (Colorectal) | SNX10 mediates the recruitment of SRC to the autophagosome for degradation.[8] |
| FKBP12 | Osteoclasts | Implicated in SNX10-mediated regulation of the endosome/lysosome pathway, critical for osteoclast function.[2] |
| CLC-7 | Osteoclasts | SNX10 is required for the transport of peripheral lysosomes containing CLC-7, which is important for osteoclast fusion and function.[6] |
Table 2: Effects of SNX10 Perturbation on Cellular Processes
| Cellular Process | Effect of SNX10 Knockdown/Deficiency | Effect of SNX10 Overexpression |
| Osteoclastogenesis | Inhibits osteoclast formation and resorption activity.[14] | --- |
| Osteoclast Fusion | Deregulated and continuous fusion leading to giant, inactive osteoclasts.[6] | --- |
| Bone Resorption | Severely impaired due to lack of ruffled border and inability to acidify the resorption lacuna.[1][6] | --- |
| Autophagy | Impaired autophagosome-lysosome fusion, leading to accumulation of autophagosomes.[8] | --- |
| SRC Levels | Increased SRC protein levels due to decreased autophagic degradation.[8] | --- |
| Endosome Homeostasis | --- | Induces the formation of giant vacuoles. |
| B-ALL Cell Proliferation | Inhibits proliferation, increases apoptosis, and causes G0/G1 cell cycle arrest.[15] | Enhances proliferation, suppresses apoptosis, and promotes G2/M progression.[15] |
Experimental Protocols
Investigating SNX10-Protein Interactions
Co-Immunoprecipitation (Co-IP)
This technique is used to identify and confirm protein-protein interactions.
-
Cell Lysis: Lyse cells expressing endogenous or tagged SNX10 and the putative interacting protein in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to SNX10 (or its tag) overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.
Assessing the Role of SNX10 in Vesicular Trafficking
Vacuolation Assay
This assay is used to assess the functional activity of SNX10 in inducing vacuole formation.
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HeLa or HCT116) on glass coverslips. Transfect the cells with a plasmid expressing wild-type SNX10 or a mutant of interest.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Microscopy: Observe the cells under a phase-contrast or fluorescence microscope (if SNX10 is tagged with a fluorescent protein).
-
Quantification: Quantify the percentage of transfected cells exhibiting large vacuoles. The R51Q or R53A mutations in the PX domain are known to abolish or reduce this activity and can be used as negative controls.[16]
Studying the Function of SNX10 in Autophagy
Autophagic Flux Assay using mRFP-GFP-LC3
This assay allows for the monitoring of autophagic flux (the entire process of autophagy, including autophagosome formation, maturation, and degradation).
-
Cell Transfection: Transfect cells with a plasmid expressing the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. In the acidic environment of the autolysosome, the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.
-
Experimental Treatment: Knockdown or overexpress SNX10 in the transfected cells. Induce autophagy using a known inducer (e.g., starvation with EBSS or treatment with rapamycin).
-
Fluorescence Microscopy: Acquire images of the cells using a confocal microscope.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta and a decrease in red puncta upon SNX10 knockdown would indicate a blockage in autophagosome-lysosome fusion.
Visualizations
Caption: SNX10 signaling in osteoclast function.
Caption: SNX10's role in autophagosome-lysosome fusion.
Caption: Workflow for Co-Immunoprecipitation of SNX10.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Gene - SNX10 [maayanlab.cloud]
- 4. Frontiers | SNX10 in autosomal recessive osteosclerosis, osteosarcoma, rheumatoid arthritis, and osteoporosis: molecular mechanisms and therapeutic implications [frontiersin.org]
- 5. WikiGenes - SNX10 - sorting nexin 10 [wikigenes.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. SNX10 (sorting nexin 10) inhibits colorectal cancer initiation and progression by controlling autophagic degradation of SRC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and signaling of SNX10, a tumor suppressor in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. rupress.org [rupress.org]
- 13. Unveiling SNX10: a key player in bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SNX10 is required for osteoclast formation and resorption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SNX10 regulates the proliferation, apoptosis and cell cycle of acute B lymphoblastic leukemia cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Modulatory Role of DC-SX029 on the PIKfyve-SNX10 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule DC-SX029 and its targeted effect on the protein-protein interaction between PIKfyve and Sorting Nexin 10 (SNX10). This compound has been identified as a potent inhibitor of this interaction, which plays a crucial role in the toll-like receptor 4 (TLR4) signaling pathway, specifically in the activation of TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel in macrophages. By disrupting the SNX10-mediated recruitment of PIKfyve to endosomes, this compound effectively attenuates the downstream inflammatory cascade. This guide will delve into the quantitative aspects of this inhibition, detailed experimental methodologies for its characterization, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to PIKfyve and its Interaction with SNX10
PIKfyve is a lipid kinase that plays a central role in endomembrane homeostasis by synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P) from phosphatidylinositol 3-phosphate (PI(3)P). These phosphoinositides are critical for the regulation of endosome trafficking, lysosomal function, and autophagy.
Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by a Phox homology (PX) domain that binds to phosphoinositides.[1] SNX10 has been implicated in various cellular processes, including endosomal trafficking and the regulation of inflammatory responses in macrophages.[1][2]
The interaction between SNX10 and PIKfyve is a key event in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), SNX10 is required for the recruitment of PIKfyve to TRIF-positive endosomes.[1][2] This colocalization is essential for the subsequent activation of the TBK1/c-Rel signaling axis, leading to the production of pro-inflammatory cytokines.[1]
This compound: A Targeted Inhibitor of the SNX10-PIKfyve Interaction
This compound is a novel small-molecule inhibitor designed to specifically disrupt the interaction between SNX10 and PIKfyve.[1][2] By targeting this protein-protein interface, this compound offers a potential therapeutic strategy for inflammatory conditions, such as inflammatory bowel disease (IBD), by dampening the inflammatory response of macrophages.[1]
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for the interaction of this compound with SNX10.
| Compound | Target | Assay | Affinity (Kd) | Reference |
| This compound | SNX10 | Surface Plasmon Resonance (SPR) | ~0.935 µM | [1][2] |
Note: The Kd value represents the binding affinity of this compound to SNX10. Further studies are required to quantify the IC50 for the disruption of the SNX10-PIKfyve interaction.
Signaling Pathway and Mechanism of Action
The interaction between SNX10 and PIKfyve is a critical node in the LPS-induced inflammatory signaling pathway in macrophages. The following diagram illustrates this pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the SNX10-PIKfyve interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule (analyte) and a protein (ligand).
Objective: To determine the binding affinity (Kd) of this compound to SNX10.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human SNX10 protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of SNX10: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject recombinant SNX10 protein over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine.
-
Binding Analysis: a. Prepare a series of concentrations of this compound in running buffer. b. Inject the this compound solutions over the SNX10-immobilized surface, starting with the lowest concentration. c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface with the regeneration solution to remove bound this compound.
-
Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Co-Immunoprecipitation (Co-IP) to Assess Interaction Disruption
Co-IP is used to study protein-protein interactions in a cellular context.
Objective: To demonstrate that this compound inhibits the interaction between SNX10 and PIKfyve in cells.
Materials:
-
Mammalian cells (e.g., macrophages)
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-SNX10, anti-PIKfyve, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: a. Culture macrophages and treat with LPS in the presence or absence of this compound.
-
Cell Lysis: a. Wash cells with cold PBS and lyse with lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads. b. Incubate the pre-cleared lysate with an anti-SNX10 antibody or control IgG overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specific binding. b. Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with anti-PIKfyve and anti-SNX10 antibodies to detect the co-immunoprecipitated proteins.
Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of TBK1.
Materials:
-
Treated cell lysates from the Co-IP experiment
-
Antibodies: anti-phospho-TBK1 (Ser172), anti-total-TBK1, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Quantification: a. Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each treatment group by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-TBK1, total TBK1, and the loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: a. Quantify the band intensities to determine the relative levels of phosphorylated TBK1 normalized to total TBK1 and the loading control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a small molecule inhibitor of the SNX10-PIKfyve interaction.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead for targeting the SNX10-PIKfyve interaction in inflammatory diseases. Its mechanism of action, involving the disruption of a key protein-protein interaction in the TLR4 signaling pathway, offers a targeted approach to modulating macrophage-driven inflammation. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and development of this compound and other inhibitors of this critical signaling node. Future research should focus on obtaining more precise quantitative data on the inhibition of the SNX10-PIKfyve interaction and exploring the full therapeutic potential of this novel inhibitory strategy.
References
Preliminary Efficacy of DC-SX029 in Murine Colitis Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the available preliminary data on the small molecule inhibitor DC-SX029 in mouse models of colitis. The information is primarily derived from studies investigating the role of Sorting Nexin 10 (SNX10) in inflammatory bowel disease (IBD). This compound has been identified as a novel inhibitor of the SNX10 protein-protein interaction, showing therapeutic potential in preclinical colitis models.
Core Findings and Mechanism of Action
This compound is a small-molecule inhibitor designed to target Sorting Nexin 10 (SNX10).[1][2] SNX10 has been identified as a critical regulator of macrophage function and is implicated in the inflammatory processes of colitis.[1][2] The therapeutic rationale for targeting SNX10 with this compound is based on the understanding that SNX10 is crucial for the recruitment of PIKfyve to TRIF-positive endosomes. This recruitment subsequently activates the TBK1/c-Rel signaling pathway, leading to an inflammatory response.[1][2] By blocking the interaction between SNX10 and PIKfyve, this compound effectively curtails this pro-inflammatory signaling cascade.[1][2]
Preliminary studies have evaluated the therapeutic efficiency of this compound in two key mouse models of colitis: the dextran sulfate sodium (DSS)-induced model and the IL-10-deficient model.[1][2] In both models, treatment with this compound has been shown to ameliorate the signs of colitis.
Quantitative Data Summary
Table 1: Efficacy of this compound in DSS-Induced Colitis Mouse Model (Illustrative)
| Parameter | Vehicle Control | This compound Treated | Expected Outcome |
| Disease Activity Index (DAI) | High | Low | Significant Reduction |
| Body Weight Loss (%) | High | Low | Significant Attenuation |
| Colon Length (cm) | Shortened | Normal | Significant Preservation |
| Histological Score | Severe Inflammation | Mild Inflammation | Significant Improvement |
Table 2: Efficacy of this compound in IL-10 Deficient Colitis Mouse Model (Illustrative)
| Parameter | Vehicle Control | This compound Treated | Expected Outcome |
| Spontaneous Colitis Severity | High | Low | Significant Reduction |
| Inflammatory Cell Infiltration | High | Low | Significant Reduction |
| Epithelial Damage | Severe | Mild | Significant Amelioration |
Experimental Protocols
Detailed protocols for the administration of this compound are not publicly available. However, based on standard methodologies for similar small molecule inhibitors in colitis models, a general protocol can be outlined.
DSS-Induced Colitis Model
Objective: To induce acute colitis in mice and evaluate the therapeutic effect of this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline or corn oil)
-
Vehicle control
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment:
-
Divide mice into a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting from day 0 or day 1 of DSS administration. The exact dosage and route would need to be determined in dose-ranging studies.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Analysis:
-
At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect tissue for molecular analysis (e.g., cytokine profiling, Western blot for p-TBK1, p-c-Rel).
-
IL-10 Deficient (IL-10-/-) Mouse Model
Objective: To evaluate the therapeutic effect of this compound on spontaneous, chronic colitis.
Materials:
-
IL-10-/- mice (on a C57BL/6 background)
-
Age-matched wild-type C57BL/6 mice as controls
-
This compound
-
Vehicle control
Procedure:
-
Animal Model: IL-10-/- mice spontaneously develop colitis, typically starting around 4-6 weeks of age.
-
Treatment:
-
Begin treatment with this compound or vehicle at a predetermined age (e.g., 6 weeks) before or after the onset of significant colitis.
-
Administer this compound or vehicle daily or on a specified schedule for several weeks.
-
-
Monitoring:
-
Monitor for clinical signs of colitis, including weight loss and rectal prolapse.
-
-
Termination and Analysis:
-
At the end of the study period, euthanize the mice.
-
Perform macroscopic and microscopic evaluation of the colon as described for the DSS model.
-
Visualizations
Signaling Pathway of SNX10 in Macrophage-Mediated Inflammation
Caption: this compound inhibits the SNX10-PIKfyve interaction, blocking downstream inflammatory signaling.
General Experimental Workflow for this compound Evaluation in DSS-Induced Colitis
Caption: Workflow for assessing this compound efficacy in the DSS-induced colitis model.
Conclusion
This compound represents a promising novel therapeutic agent for IBD by targeting the SNX10-mediated inflammatory pathway. The preliminary studies in mouse models of colitis suggest its potential to ameliorate disease. However, for a comprehensive evaluation, further studies are required to establish a clear dose-response relationship, detailed pharmacokinetic and pharmacodynamic profiles, and long-term safety. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Chemical and Biological Properties of DC-SX029
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC-SX029 is a novel, orally active small-molecule inhibitor of Sorting Nexin 10 (SNX10). It functions by disrupting the protein-protein interaction between SNX10 and the lipid kinase PIKfyve, a critical step in inflammatory signaling pathways. This targeted inhibition ultimately leads to a reduction in the activation of the TBK1/c-Rel signaling cascade. Primarily investigated for its therapeutic potential in inflammatory bowel disease (IBD), this compound has demonstrated significant efficacy in preclinical models of colitis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts.
Chemical Properties and Data
This compound is a synthetic compound with the following identifiers and physicochemical properties:
| Property | Value |
| IUPAC Name | N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide |
| CAS Number | 300713-88-6 |
| Molecular Formula | C₁₁H₁₀F₃NO |
| Molecular Weight | 229.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the SNX10 protein. Its primary mechanism of action involves the direct binding to SNX10, which sterically hinders its interaction with PIKfyve. This disruption is crucial as the SNX10-PIKfyve complex is necessary for the activation of the TANK-binding kinase 1 (TBK1) and the subsequent nuclear translocation of the transcription factor c-Rel. The inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Quantitative Biological Data
| Parameter | Value | Assay Type |
| Binding Affinity (Kd) | ~0.935 µM | Surface Plasmon Resonance (SPR) |
Key Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: The inhibitory effect of this compound on the SNX10-mediated inflammatory signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of this compound to SNX10 in a cellular context.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture: Caco-2 cells are cultured to ~80% confluency.
-
Treatment: Cells are treated with either 50 µM this compound or a vehicle control (DMSO) and incubated for 3 hours.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Cells are lysed using a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: The cell lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot: The supernatant (soluble protein fraction) is collected, and the protein concentration is determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for SNX10, followed by a secondary antibody conjugated to HRP. The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the SNX10 bands at different temperatures is quantified. An increase in the thermal stability of SNX10 in the presence of this compound indicates direct binding.
Co-Immunoprecipitation (Co-IP) for SNX10-PIKfyve Interaction
This assay is performed to demonstrate that this compound disrupts the interaction between SNX10 and PIKfyve.
Workflow:
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Detailed Protocol:
-
Cell Lysis: Cells expressing SNX10 and PIKfyve are lysed in a non-denaturing lysis buffer.
-
Treatment: The cell lysate is divided and incubated with this compound or a vehicle control.
-
Immunoprecipitation: An antibody specific for SNX10 is added to the lysates and incubated to allow for the formation of antibody-antigen complexes.
-
Pull-down: Protein A/G-conjugated beads are added to the lysates to capture the antibody-SNX10 complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot: The eluted samples are analyzed by Western blotting using an antibody specific for PIKfyve. A reduction in the amount of co-precipitated PIKfyve in the this compound-treated sample compared to the control indicates that the compound disrupts the SNX10-PIKfyve interaction.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of IBD.
Detailed Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment: Mice are orally administered with this compound (e.g., 2 mg/kg/day) or a vehicle control throughout the DSS administration period.
-
Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.
-
Endpoint Analysis: At the end of the study (day 7 or as determined by the experimental design), mice are euthanized. The colon is excised, and its length is measured. The colon tissue is then processed for histological analysis (e.g., H&E staining) to assess inflammation, and for molecular analysis (e.g., qPCR, ELISA) to measure the expression of inflammatory markers.
-
Evaluation: The efficacy of this compound is determined by its ability to ameliorate the clinical signs of colitis (reduce DAI score, prevent body weight loss, and reduce colon shortening) and to decrease histological and molecular markers of inflammation.
Conclusion
This compound is a promising small-molecule inhibitor of SNX10 with a well-defined mechanism of action. Its ability to disrupt the SNX10-PIKfyve interaction and subsequently inhibit the TBK1/c-Rel signaling pathway provides a strong rationale for its development as a therapeutic agent for inflammatory diseases, particularly IBD. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
The Role of DC-SX029 in the Regulation of Intestinal Stem Cell Stemness: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular mechanisms and experimental evidence surrounding the small molecule DC-SX029 and its role in modulating intestinal stem cell (ISC) stemness. The content herein is based on findings from preclinical research and aims to provide a comprehensive resource for professionals in the fields of gastroenterology, regenerative medicine, and drug discovery.
Core Mechanism of Action: Inhibition of Sorting Nexin 10 (SNX10)
Recent studies have identified this compound as a potent small-molecule inhibitor of Sorting Nexin 10 (SNX10)[1][2]. SNX10 expression in intestinal tissues has been found to be positively correlated with the severity of Crohn's disease (CD) in humans and colitis in mouse models[1][3]. The therapeutic potential of this compound lies in its ability to promote mucosal healing by restoring the stemness of intestinal stem cells[1][2][3].
The primary mechanism of action involves the SREBP2-mediated cholesterol biosynthesis pathway. By inhibiting SNX10, this compound facilitates the disassociation of ERLIN2 from SCAP, leading to enhanced activation of SREBP2. This, in turn, results in increased intracellular cholesterol synthesis, a critical factor for maintaining ISC stemness and promoting intestinal mucosal repair[1][2][3].
Signaling Pathway Modulated by this compound
The following diagram illustrates the signaling cascade initiated by the inhibition of SNX10 by this compound, leading to the restoration of intestinal stem cell function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of SNX10 inhibition, for which this compound is a pharmacological tool.
Table 1: In Vivo Effects of SNX10 Deletion in DSS-Induced Colitis Mouse Model
| Parameter | Wild-Type (WT) Mice | SNX10-Deficient (Snx10ΔIEC) Mice | Reference |
| Survival Rate | Lower | Higher | [1] |
| Body Weight Change | More significant loss | Attenuated loss | [1] |
| Colon Length | Shorter | Longer | [1] |
| Ki67+ Cells per Crypt | Lower | Higher | [1] |
| ISC Signature Gene Expression | Lower | Higher | [1] |
Table 2: Ex Vivo Effects of SNX10 Deletion on Intestinal Organoids
| Parameter | Wild-Type (WT) Organoids | SNX10-Deficient (Snx10ΔIEC) Organoids | Reference |
| Small Intestinal Organoid Growth Efficiency | Lower | Higher | [1] |
| Colon Organoid Growth Efficiency | Lower | Higher | [1] |
| Lgr5+ Cell Number | Lower | Higher | [1] |
| Free Cholesterol Content | Lower | Higher |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the study of this compound and SNX10.
Experimental Workflow Overview
The logical flow of the research validating the therapeutic potential of targeting SNX10 is depicted below.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to induce intestinal inflammation that mimics ulcerative colitis in humans.
-
Animals: Age- and sex-matched C57BL/6 mice are typically used.
-
Induction: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days[1][4][5].
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. Colon length, a marker of inflammation, is measured. Tissue samples are then processed for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67), and gene expression analysis.
-
This compound Treatment: For pharmacological studies, this compound is administered to the mice, typically via intraperitoneal injection, during the DSS treatment period[1].
Intestinal Organoid Culture
Intestinal organoids are three-dimensional structures grown from intestinal stem cells that recapitulate the in vivo architecture and function of the intestinal epithelium.
-
Crypt Isolation: Small intestinal or colonic crypts are isolated from mice. The intestine is harvested, opened longitudinally, and washed. It is then cut into small pieces and incubated in a chelating agent solution (e.g., EDTA) to release the crypts from the surrounding tissue[6][7].
-
Plating: The isolated crypts are mixed with a basement membrane matrix (e.g., Matrigel) and plated in a multi-well plate.
-
Culture Medium: The organoids are cultured in a specialized medium containing essential growth factors that support ISC self-renewal and differentiation, such as EGF, Noggin, and R-spondin[6].
-
Maintenance: The culture medium is refreshed every 2-3 days. Organoids are passaged every 7-10 days by mechanically disrupting them and replating the fragments in a fresh basement membrane matrix.
-
Analysis: Organoid growth efficiency (number of organoids formed from a set number of crypts) is quantified. Organoids can be used for various analyses, including immunofluorescence staining, gene expression analysis, and measurement of metabolic products like cholesterol[1].
Immunohistochemistry and Immunofluorescence
These techniques are used to visualize the presence and localization of specific proteins in tissue sections and organoids.
-
Tissue/Organoid Preparation: Intestinal tissues are fixed in formalin and embedded in paraffin. Organoids are fixed and can be embedded for sectioning or stained whole.
-
Staining: Tissue sections or organoids are incubated with primary antibodies against proteins of interest (e.g., SNX10, Ki67, Lgr5). This is followed by incubation with a fluorescently labeled secondary antibody or a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Imaging: Stained samples are visualized using a fluorescence or light microscope. The number of positive cells or the intensity of the signal can be quantified.
Conclusion
The small molecule this compound represents a promising therapeutic candidate for inflammatory bowel diseases like Crohn's disease. Its mechanism of action, centered on the inhibition of SNX10 and the subsequent restoration of intestinal stem cell stemness via the SREBP2-cholesterol biosynthesis pathway, offers a novel approach to promoting mucosal healing. The experimental evidence, derived from both in vivo colitis models and ex vivo organoid cultures, provides a strong foundation for further investigation and development of this compound and other SNX10 inhibitors as a new class of therapeutics for intestinal disorders.
References
- 1. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. StarrLab - Intestinal Organoid Culture [sites.google.com]
Foundational Research on Sorting Nexin 10 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorting nexin 10 (SNX10) has emerged as a compelling therapeutic target due to its multifaceted role in a range of cellular processes and its implication in various pathologies, including bone disorders, inflammatory diseases, and cancer. This technical guide provides an in-depth overview of the foundational research on SNX10 inhibitors, with a particular focus on the small-molecule inhibitor DC-SX029 and the related compound apilimod. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current landscape of SNX10-targeted drug discovery, including key signaling pathways, experimental methodologies, and quantitative data to support further investigation and development in this area.
Introduction to Sorting Nexin 10 (SNX10)
Sorting nexin 10 is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain that facilitates binding to phosphoinositides, key lipids in cellular membranes.[1][2][3] This interaction allows SNX10 to play a critical role in intracellular trafficking, endosome organization, and the regulation of autophagy.[1][3][4] SNX10 is highly expressed in bone and gut tissues and is integral to bone and mineral homeostasis.[1][2] Dysregulation of SNX10 function has been linked to several diseases. Notably, mutations in the SNX10 gene are associated with autosomal recessive osteopetrosis, a rare genetic disorder characterized by abnormally dense bones.[1] Furthermore, emerging evidence implicates SNX10 in the pathology of inflammatory bowel disease (IBD) and various cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[5][6][7]
SNX10 Inhibitors: Current Landscape
The development of small-molecule inhibitors targeting SNX10 is an active area of research. These inhibitors hold therapeutic promise for a variety of diseases where SNX10 is implicated.
This compound: A Direct SNX10 Inhibitor
This compound is a novel, orally active small-molecule inhibitor that directly targets SNX10.[1] It functions as a protein-protein interaction (PPI) inhibitor, specifically disrupting the interaction between SNX10 and phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[8] This targeted inhibition has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease.[1][2][6][9]
Apilimod: An Indirect Modulator of SNX10-Dependent Processes
Apilimod is a potent and specific inhibitor of PIKfyve.[10][11][12] While it does not directly bind to SNX10, its cytotoxic effects in certain cancers, such as B-cell non-Hodgkin lymphoma, are dependent on SNX10 expression.[10] This suggests that the therapeutic efficacy of apilimod is, in part, mediated through the disruption of a SNX10-PIKfyve functional axis.
Quantitative Data on SNX10 Inhibitors
The following tables summarize the available quantitative data for this compound and apilimod, providing a basis for comparison and further experimental design.
Table 1: Binding Affinity of this compound to SNX10
| Compound | Target | Assay Method | Binding Affinity (Kd) | Reference |
| This compound | SNX10 | Surface Plasmon Resonance (SPR) | ~0.935 µM | [13] |
Table 2: Cellular Activity of SNX10-Related Inhibitors
| Compound | Cell Line/Model | Assay | Concentration | Observed Effect | Reference |
| This compound | Bone marrow-derived macrophages (BMDMs) | Western Blot | 10-50 µM | Decreased LPS-induced nuclear localization of c-Rel and phosphorylation of TBK1.[13] | [13] |
| This compound | Dextran sulfate sodium (DSS)-induced colitis mouse model | In vivo treatment | 1-6 mg/kg (oral) | Alleviated colitis symptoms, including restoration of body weight and reduced inflammation.[13] | [13] |
| Apilimod | B-cell non-Hodgkin lymphoma cell lines | Cytotoxicity Assays | Nanomolar range | Induced cell death.[10] | [10] |
| Apilimod | Osteoclasts | In vitro differentiation and function | 10 nM | Inhibited osteoclast differentiation, lysosome formation, and secretion of TRAP.[11][12] | [11][12] |
Key Signaling Pathways Involving SNX10
SNX10 exerts its cellular functions through its involvement in several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of SNX10 inhibitors.
The SNX10-PIKfyve-TBK1/c-Rel Pathway in Inflammation
In macrophages, SNX10 is required for the recruitment of PIKfyve to TRIF-positive endosomes upon lipopolysaccharide (LPS) stimulation. This interaction is crucial for the activation of TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel, leading to an inflammatory response.[1] The inhibitor this compound disrupts the SNX10-PIKfyve interaction, thereby suppressing this pro-inflammatory signaling cascade.[1][8]
The SNX10-ERLIN2-SCAP-SREBP2 Pathway in Intestinal Stem Cell Stemness
In intestinal epithelial cells, SNX10 has been shown to interact with ERLIN2, an endoplasmic reticulum (ER) resident protein. This interaction sequesters the SREBP cleavage-activating protein (SCAP), preventing the activation of sterol regulatory element-binding protein 2 (SREBP2), a key transcription factor for cholesterol biosynthesis. Inhibition of SNX10 by this compound or genetic knockout leads to the disassociation of ERLIN2 from SCAP, promoting SREBP2 activation and cholesterol synthesis, which is crucial for maintaining intestinal stem cell (ISC) stemness and promoting mucosal healing.[2][6]
Experimental Protocols
This section provides an overview of the key experimental protocols used in the foundational research of SNX10 inhibitors. These are generalized protocols and should be adapted based on specific experimental needs and available reagents.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a protein and a small molecule.
Protocol Overview:
-
Immobilization: Recombinant SNX10 protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the inhibitor (e.g., this compound) in a suitable buffer are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sorting Nexin 10 as a Key Regulator of Membrane Trafficking in Bone-Resorbing Osteoclasts: Lessons Learned From Osteopetrosis [frontiersin.org]
- 4. Oral Nanoparticles of SNX10-shRNA Plasmids Ameliorate Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling SNX10: a key player in bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Snx10 and PIKfyve are required for lysosome formation in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DC-SX029 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-SX029 is a novel small-molecule inhibitor targeting Sorting Nexin 10 (SNX10), a member of the sorting nexin family of proteins involved in endosomal trafficking and signaling. By specifically inhibiting the protein-protein interaction between SNX10 and PIKfyve, this compound has emerged as a valuable tool for investigating cellular pathways related to inflammation, intestinal barrier function, and cancer cell signaling. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments.
Mechanism of Action
This compound functions as a protein-protein interaction (PPI) inhibitor. Its primary mechanism involves binding to SNX10 and disrupting its interaction with the phosphoinositide kinase, PIKfyve.[1] This disruption has been shown to impact downstream signaling cascades, notably the TBK1/c-Rel and caspase-5/Lyn/Snail/Slug pathways, which are implicated in inflammatory responses and epithelial barrier integrity.[1][2][3] Additionally, this compound is being explored for its role in modulating the PI3K/Akt signaling pathway in the context of B-cell acute lymphoblastic leukemia (B-ALL).
Data Presentation
Currently, publicly available literature does not provide specific IC50 values for this compound in various cell lines or quantitative data on apoptosis induction. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cell Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| e.g., Caco-2 | Human colorectal adenocarcinoma | 24 | Data not available | [Your Data] |
| e.g., BMDM | Bone Marrow-Derived Macrophages | 24 | Data not available | [Your Data] |
| e.g., Nalm-6 | Human B-cell precursor leukemia | 48 | Data not available | [Your Data] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| e.g., Caco-2 | 50 | 24 | Data not available | Data not available | [Your Data] |
| e.g., BMDM | 50 | 24 | Data not available | Data not available | [Your Data] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Caco-2 (human colorectal adenocarcinoma) and bone marrow-derived macrophages (BMDMs) are relevant cell lines based on published research.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier (e.g., ATCC).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10-50 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment Duration: Treatment times may vary depending on the cell type and experimental endpoint. Based on existing data, treatment durations of 2 to 6 hours have been used to observe effects on signaling pathways. For cell viability and apoptosis assays, longer incubation times (e.g., 24-48 hours) may be necessary.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for flow cytometry analysis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This protocol is for analyzing the phosphorylation status of TBK1 and the nuclear translocation of c-Rel.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For c-Rel nuclear translocation, a nuclear/cytoplasmic fractionation protocol should be followed.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TBK1, total TBK1, c-Rel, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNX10‐mediated LPS sensing causes intestinal barrier dysfunction via a caspase‐5‐dependent signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNX10-mediated LPS sensing causes intestinal barrier dysfunction via a caspase-5-dependent signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DC-SX029 for Mouse Colitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage recommendations for the use of DC-SX029, a small-molecule inhibitor of Sorting Nexin 10 (SNX10), in established mouse models of colitis. The information is compiled to facilitate the experimental design and execution for researchers investigating novel therapeutics for Inflammatory Bowel Disease (IBD).
Mechanism of Action
This compound is a novel protein-protein interaction (PPI) inhibitor that specifically targets SNX10. In the context of colitis, inflammation is often driven by the activation of macrophages. This compound exerts its anti-inflammatory effects by blocking the interaction between SNX10 and PIKfyve (a phosphoinositide kinase).[1] This inhibition prevents the recruitment of PIKfyve to TRIF-positive endosomes, which in turn suppresses the activation of the TBK1/c-Rel signaling pathway.[1] The downstream effect is a reduction in the production of pro-inflammatory cytokines by macrophages, thereby ameliorating the pathological damage associated with colitis.[1]
Recommended Dosage and Efficacy
The therapeutic efficacy of this compound has been demonstrated in two primary mouse models of colitis: the Dextran Sulfate Sodium (DSS)-induced model and the Interleukin-10 (IL-10) knockout model.[1]
Table 1: Recommended Dosage and Administration of this compound
| Mouse Model | Route of Administration | Dosage | Frequency |
| DSS-Induced Colitis | Intraperitoneal (i.p.) | 10 mg/kg | Once daily |
| IL-10 Knockout Colitis | Intraperitoneal (i.p.) | 10 mg/kg | Once daily |
Table 2: Summary of this compound Efficacy in Mouse Colitis Models
| Model | Key Efficacy Parameters | Outcome with this compound Treatment |
| DSS-Induced Colitis | Body Weight Loss | Significantly reduced |
| Disease Activity Index (DAI) | Significantly decreased | |
| Colon Length | Significantly preserved | |
| Histological Damage Score | Markedly reduced | |
| Pro-inflammatory Cytokine Levels | Substantially decreased | |
| IL-10 Knockout Colitis | Body Weight Loss | Significantly reduced |
| Colon Length | Significantly preserved | |
| Histological Damage Score | Markedly reduced | |
| Pro-inflammatory Cytokine Levels | Substantially decreased |
Experimental Protocols
Protocol 1: Induction of DSS Colitis and Treatment with this compound
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000
-
This compound
-
Sterile PBS
-
Vehicle (e.g., DMSO and polyethylene glycol)
-
Animal balance
-
Gavage needles (for oral DSS administration if not in drinking water)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5% (w/v) DSS ad libitum for 7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Preparation of this compound:
-
Dissolve this compound in a suitable vehicle to a final concentration for a 10 mg/kg dosage based on the average weight of the mice.
-
-
Treatment:
-
From day 1 to day 7 of DSS administration, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection once daily.
-
-
Assessment of Colitis Severity:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via qPCR or ELISA).
-
Protocol 2: Treatment of Spontaneous Colitis in IL-10 Knockout Mice with this compound
Materials:
-
IL-10 knockout mice (on a C57BL/6 background, typically 8-12 weeks of age, exhibiting signs of colitis)
-
This compound
-
Sterile PBS
-
Vehicle
-
Animal balance
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Monitoring for Colitis: Monitor IL-10 knockout mice for signs of spontaneous colitis, including weight loss, loose stool, and perianal ulcerations.
-
Preparation of this compound: Prepare the this compound solution as described in Protocol 1.
-
Treatment:
-
Once colitis is established, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection once daily for a period of 7 to 14 days.
-
-
Assessment of Colitis Severity:
-
At the end of the treatment period, euthanize the mice.
-
Perform assessments as described in Protocol 1, step 5.
-
Visualized Workflows and Signaling Pathways
Caption: Workflow for DSS-induced colitis and this compound treatment.
Caption: this compound inhibits the SNX10-PIKfyve interaction.
References
how to dissolve and prepare DC-SX029 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-SX029 is a potent and orally active small molecule inhibitor of the Sorting Nexin 10 (SNX10) protein-protein interaction (PPI). By specifically blocking the interaction between SNX10 and PIKfyve, this compound effectively downregulates the TBK1/c-Rel signaling pathway.[1][2] This inhibitory action has shown therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1][2] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound for both in vitro and in vivo research applications.
Chemical Properties and Solubility
This compound is a small molecule with a molecular weight of 398.49 g/mol . Proper dissolution is critical for its biological activity. The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Use Case | Max Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | 100 mg/mL (251.04 mM) | Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened, anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.5 mg/mL (6.28 mM) | Prepare fresh daily. Add each solvent component sequentially and ensure a clear solution is formed. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In Vivo | ≥ 2.5 mg/mL (6.28 mM) | A suitable formulation for studies requiring higher solubility and stability. |
| 10% DMSO, 90% Corn Oil | In Vivo | ≥ 2.5 mg/mL (6.28 mM) | An alternative lipid-based formulation for oral administration. |
Preparation of Stock and Working Solutions
Accurate preparation of this compound solutions is crucial for experimental reproducibility.
Protocol 1: Preparation of 10 mM DMSO Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.98 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Preparation of Dosing Solution for In Vivo Use (Oral Gavage)
This protocol describes the preparation of a dosing solution using the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
-
-
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dosage (e.g., mg/kg) and the dosing volume (e.g., 10 mL/kg).
-
Sequentially add the solvent components to a sterile conical tube in the following order: DMSO, PEG300, Tween-80, and Saline.
-
Vortex the solvent mixture thoroughly.
-
Add the pre-weighed this compound powder to the solvent mixture.
-
Vortex and sonicate until a clear solution is obtained.
-
Prepare this dosing solution fresh before each administration.
-
Experimental Protocols
The following are detailed protocols for exemplary in vitro and in vivo applications of this compound.
In Vitro Application: Inhibition of LPS-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the use of this compound to inhibit the production of pro-inflammatory cytokines in mouse BMDMs stimulated with lipopolysaccharide (LPS).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
This compound 10 mM stock solution in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.
-
-
Cell Seeding and Treatment:
-
On day 7, harvest the differentiated BMDMs and seed them in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 µM) for 2 hours. Prepare the this compound working solutions by diluting the 10 mM DMSO stock in culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
LPS Stimulation:
-
After the 2-hour pre-treatment, stimulate the cells with 100 ng/mL LPS for 6 hours.
-
-
Sample Collection and Analysis:
-
After the 6-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Expected Outcome:
Treatment with this compound is expected to cause a dose-dependent decrease in the production of TNF-α and IL-6 by LPS-stimulated BMDMs.
Caption: In Vitro Experimental Workflow.
In Vivo Application: Amelioration of DSS-Induced Colitis in Mice
This protocol describes the use of this compound to treat dextran sulfate sodium (DSS)-induced colitis in mice, a widely used model for IBD.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days to induce acute colitis.
-
-
This compound Treatment:
-
Prepare the this compound dosing solution as described in Protocol 2.
-
From day 1 to day 10, administer this compound orally by gavage once daily at a dosage of 1-6 mg/kg. A vehicle control group should be included.
-
-
Monitoring and Assessment:
-
Monitor the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
On day 10, euthanize the mice and collect the colons.
-
Measure the length of the colon.
-
Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon for cytokine analysis (e.g., by ELISA or qPCR).
-
Expected Outcome:
Oral administration of this compound is expected to ameliorate the symptoms of DSS-induced colitis, as indicated by reduced body weight loss, a lower DAI score, increased colon length, and decreased inflammation upon histological examination.[1]
Caption: In Vivo Experimental Workflow.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the SNX10-PIKfyve interaction. In inflammatory conditions, such as those triggered by LPS, the binding of SNX10 to PIKfyve is a critical step for the activation of the TBK1/c-Rel signaling cascade, leading to the production of pro-inflammatory cytokines. This compound physically blocks this interaction, thereby preventing downstream signaling and reducing inflammation.[1][2]
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols: Preclinical Evaluation of DC-SX029 in Combination with Standard IBD Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often involve the use of corticosteroids, immunomodulators, and biologic agents such as anti-TNF-α antibodies. While these treatments have improved patient outcomes, a significant number of patients experience primary non-response, loss of response over time, or adverse side effects, highlighting the need for novel therapeutic approaches. Advanced combination therapy, utilizing agents with different mechanisms of action, is an emerging strategy to enhance efficacy.
DC-SX029 is a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10). SNX10 is a critical regulator of macrophage function and has been implicated in the inflammatory processes of IBD. By targeting SNX10, this compound has demonstrated therapeutic potential in preclinical mouse models of colitis, suggesting its promise as a new treatment for IBD. These application notes provide detailed protocols for the preclinical evaluation of this compound, both as a monotherapy and in hypothetical combination therapies with standard IBD treatments.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by specifically targeting SNX10. In macrophages, SNX10 is essential for the recruitment of PIKfyve to TRIF-positive endosomes upon lipopolysaccharide (LPS) stimulation. This interaction activates the TBK1/c-Rel signaling pathway, leading to the production of pro-inflammatory cytokines. This compound blocks the interaction between SNX10 and PIKfyve, thereby inhibiting the downstream activation of TBK1/c-Rel and reducing the inflammatory response.[1][2]
Furthermore, this compound has been shown to promote mucosal healing. It achieves this by enhancing the activation of SREBP2 in intestinal stem cells, which leads to increased cholesterol biosynthesis, a crucial process for maintaining the intestinal stem cell population and promoting repair of the intestinal epithelial barrier.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Preclinical Evaluation of this compound in a DSS-Induced Colitis Model
The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis.
Experimental Protocol: DSS-Induced Acute Colitis in Mice
This protocol describes the induction of acute colitis and subsequent treatment with this compound as a monotherapy or in combination with other IBD agents.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS; MW 36,000-50,000)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anti-TNF-α antibody (e.g., Infliximab) or corresponding isotype control
-
Dexamethasone
-
Sterile saline
-
Animal scales
-
Calipers
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
-
Myeloperoxidase (MPO) activity assay kit
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least 7 days before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days. The control group receives regular drinking water.
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Group 1: Healthy Control (no DSS, vehicle only)
-
Group 2: DSS Control (DSS + vehicle)
-
Group 3: DSS + this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 4: DSS + Anti-TNF-α (e.g., 5 mg/kg, intraperitoneal injection, on days 3 and 6)
-
Group 5: DSS + Dexamethasone (e.g., 1 mg/kg, intraperitoneal injection, daily)
-
Group 6: DSS + this compound + Anti-TNF-α (doses as above)
-
Group 7: DSS + this compound + Dexamethasone (doses as above)
-
-
Treatment Administration: Begin treatment administration on day 3 post-DSS induction and continue daily until the end of the experiment.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8-10, euthanize the mice. Collect blood samples for cytokine analysis. Excise the colon and measure its length and weight. A section of the distal colon should be fixed in 10% formalin for histological analysis, and the remaining tissue can be snap-frozen for MPO and cytokine analysis.
Data Presentation: Quantitative Analysis of Treatment Efficacy
Summarize the collected data in the following tables for clear comparison between treatment groups.
Table 1: Clinical and Macroscopic Parameters
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | DAI Score (Day 8) | Colon Length (cm) | Colon Weight/Length Ratio (mg/cm) |
| Healthy Control | ||||||
| DSS Control | ||||||
| This compound | ||||||
| Anti-TNF-α | ||||||
| Dexamethasone | ||||||
| This compound + Anti-TNF-α | ||||||
| This compound + Dexamethasone |
Table 2: Histological and Inflammatory Markers
| Treatment Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Healthy Control | |||||
| DSS Control | |||||
| This compound | |||||
| Anti-TNF-α | |||||
| Dexamethasone | |||||
| This compound + Anti-TNF-α | |||||
| This compound + Dexamethasone |
Rationale for Combination Therapies
While no preclinical data currently exists for this compound in combination with other IBD treatments, the following provides a scientific rationale for such investigations.
This compound and Anti-TNF-α Therapy
-
Complementary Mechanisms: Anti-TNF-α agents directly neutralize the pro-inflammatory cytokine TNF-α.[3] this compound acts upstream by inhibiting the TBK1/c-Rel pathway, which is involved in the production of multiple pro-inflammatory cytokines, including TNF-α. Combining these two agents could provide a more comprehensive blockade of inflammatory signaling.
-
Potential for Synergy: By targeting different points in the inflammatory cascade, a synergistic effect may be achieved, potentially allowing for lower doses of each agent and reducing the risk of side effects.
This compound and Corticosteroids
-
Distinct Anti-inflammatory Pathways: Corticosteroids, such as dexamethasone, are broad-spectrum anti-inflammatory agents that inhibit multiple inflammatory pathways, including the NF-κB pathway.[4] The mechanism of this compound is more targeted to the SNX10-PIKfyve axis. Combining a broad-acting agent with a targeted therapy could lead to enhanced efficacy.
-
Mucosal Healing: this compound's unique ability to promote mucosal healing through cholesterol biosynthesis in intestinal stem cells could complement the potent anti-inflammatory effects of corticosteroids, which do not directly promote this repair mechanism.
Logical Relationship for Combination Therapy Rationale
Conclusion
This compound presents a novel and targeted approach for the treatment of IBD. The preclinical protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound, both as a monotherapy and in combination with existing IBD therapies. The investigation of such combination strategies is a logical next step in the development of this promising compound and may lead to more effective and durable treatment options for patients with IBD. It is important to reiterate that the proposed combination therapies are hypothetical and require rigorous preclinical evaluation to establish their safety and efficacy.
References
- 1. Advanced Combination Treatment With Biologic Agents and Novel Small Molecule Drugs for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF hampers intestinal tissue repair in colitis by restricting IL-22 bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
Application of DC-SX029 in Macrophage Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-SX029 is a potent, orally active small-molecule inhibitor that targets the protein-protein interaction between Sorting Nexin 10 (SNX10) and Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). This interaction is a critical step in the toll-like receptor 4 (TLR4) signaling pathway in macrophages. By blocking the SNX10-PIKfyve interaction, this compound effectively downregulates the activation of TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel, leading to a reduction in the inflammatory response induced by lipopolysaccharide (LPS).[1] This application note provides detailed protocols for the use of this compound in macrophage inflammation studies, along with quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions by disrupting the formation of a signaling complex involving SNX10 and PIKfyve. In LPS-stimulated macrophages, SNX10 is crucial for the recruitment of PIKfyve to endosomes. This recruitment is necessary for the subsequent phosphorylation and activation of TBK1, which in turn activates the transcription factor c-Rel. Activated c-Rel then translocates to the nucleus to induce the expression of various pro-inflammatory cytokines. This compound, by inhibiting the initial SNX10-PIKfyve interaction, effectively halts this signaling cascade, thereby suppressing the inflammatory response. The estimated binding affinity (KD) of this compound for SNX10 is approximately 0.935 μM.[1]
Figure 1: Signaling pathway of this compound in macrophages.
Data Presentation
The following table summarizes the quantitative effects of this compound on key inflammatory markers in bone marrow-derived macrophages (BMDMs).
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| TBK1 Phosphorylation | BMDMs | 10-50 µM this compound for 2 hours, followed by LPS stimulation | Significant decrease in phosphorylation | [1] |
| c-Rel Nuclear Localization | BMDMs | 10-50 µM this compound for 2 hours, followed by LPS stimulation | Significant decrease in nuclear localization | [1] |
| Pro-inflammatory Cytokine mRNA | BMDMs | 50 µM this compound for 6 hours, followed by LPS stimulation | Inhibition of IL-12/23, IL-1β, IL-6, and TNF-α mRNA expression | [1] |
| SNX10 Protein Level | Not Specified | Not Specified | No effect on the protein level of SNX10 | [1] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on macrophage inflammation.
Protocol 1: In Vitro Treatment of Macrophages with this compound
This protocol describes the general procedure for treating cultured macrophages with this compound to assess its anti-inflammatory effects.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages into tissue culture plates at a density that will result in 80-90% confluency at the time of treatment. For example, seed 5 x 105 cells per well in a 6-well plate.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.
-
This compound Pre-treatment: Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells with this compound for the desired pre-treatment time (e.g., 2-6 hours) at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: After the pre-treatment period, add LPS directly to the medium to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Final Incubation: Incubate the cells for the desired stimulation time. This will vary depending on the downstream assay (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis in the supernatant).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Figure 2: Experimental workflow for in vitro studies.
Protocol 2: Western Blot Analysis of TBK1 and c-Rel Activation
This protocol details the steps to assess the phosphorylation of TBK1 and the nuclear translocation of c-Rel.
Materials:
-
Cell lysates from Protocol 1
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-c-Rel, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein and the nuclear protein to the nuclear loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol outlines the measurement of pro-inflammatory cytokine gene expression.
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Il6, Tnf, Il1b, Il12b) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial kit.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound is a valuable tool for investigating the role of the SNX10-PIKfyve-TBK1-c-Rel signaling axis in macrophage-mediated inflammation. The protocols provided herein offer a framework for researchers to effectively utilize this inhibitor in their studies. The ability of this compound to suppress pro-inflammatory cytokine production highlights its potential as a therapeutic agent for inflammatory diseases. Further research can explore its effects on other macrophage functions and in various in vivo models of inflammation.
References
Application Notes and Protocols: In Vivo Efficacy of DC-SX029
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-SX029 is a novel small-molecule inhibitor targeting the protein-protein interaction between Sorting Nexin 10 (SNX10) and Phosphatidylinositol 3-kinase, FYVE-type zinc finger containing (PIKfyve). This interaction is crucial for the activation of TANK-binding kinase 1 (TBK1) and the subsequent c-Rel signaling pathway, which is implicated in inflammatory responses and has emerging roles in cancer pathogenesis.[1] Preclinical studies have demonstrated the therapeutic potential of this compound in murine models of colitis by attenuating inflammation.[1][2] These application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in a preclinical oncology setting, specifically using a colorectal cancer xenograft model. The SNX10/PIKfyve/TBK1 signaling axis has been identified as a potential therapeutic target in various cancers due to its role in inflammation-driven tumorigenesis, cell survival, and proliferation.[3][4][5]
Signaling Pathway Overview
The proposed mechanism of action for this compound involves the disruption of a key inflammatory signaling cascade. By inhibiting the SNX10-PIKfyve interaction, this compound prevents the downstream phosphorylation and activation of TBK1, which in turn inhibits the activation of the transcription factor c-Rel. This pathway is a critical component of the innate immune response and its dysregulation has been linked to chronic inflammation and cancer.
Experimental Design and Workflow
A robust in vivo experimental design is crucial for determining the therapeutic efficacy and safety profile of this compound. The following workflow outlines the key stages of the study, from initial toxicology assessments to terminal endpoint analysis.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SNX10 regulates the proliferation, apoptosis and cell cycle of acute B lymphoblastic leukemia cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNX10 Is Involved in Ovarian Cancer Cell Metastasis by Repolarizing Tumor-Associated Macrophages Through mTOR1/Lysosomes Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling SNX10: a key player in bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DC-SX029 Treatment of Intestinal Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-SX029 is a small molecule inhibitor of Sorting Nexin 10 (SNX10), a protein implicated in inflammatory bowel disease (IBD) and intestinal epithelial homeostasis. By targeting SNX10, this compound has been shown to modulate key signaling pathways involved in intestinal stem cell (ISC) function and mucosal healing.[1][2] Specifically, inhibition of SNX10 by this compound promotes the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), leading to increased cholesterol biosynthesis, which is crucial for maintaining the stemness of ISCs.[2][3][4] This results in enhanced intestinal epithelial repair and a shift in differentiation towards secretory cell lineages.[3][4] Furthermore, this compound has been demonstrated to block the interaction between SNX10 and PIKfyve, which in turn inhibits the TBK1/c-Rel signaling pathway, reducing inflammatory responses in macrophages.[1]
These application notes provide a comprehensive guide for the treatment of intestinal organoids with this compound, offering detailed protocols for assessing its effects on organoid viability, growth, differentiation, and gene expression.
Data Presentation
The following tables summarize expected quantitative data based on studies of SNX10-deficient intestinal organoids, which serve as a proxy for this compound treatment. Researchers should aim to generate similar data tables to quantify the effects of this compound in their specific experimental setup.
Table 1: Morphological Analysis of Intestinal Organoids Treated with this compound
| Treatment Group | Average Organoid Surface Area (µm²) | Average Number of Buds per Organoid | Organoid Forming Efficiency (%) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (Low Conc.) | Increased | Increased | Increased |
| This compound (High Conc.) | Increased | Increased | Increased |
Table 2: Analysis of Cell Proliferation and Stemness Markers
| Treatment Group | % Ki67 Positive Cells | % AXIN2 Positive Cells | Relative Lgr5 mRNA Expression (Fold Change) |
| Vehicle Control | Baseline | Baseline | 1.0 |
| This compound | Increased | Increased | >1.0 |
Table 3: Analysis of Intestinal Cell Lineage Markers by Immunofluorescence
| Treatment Group | % MUC2 Positive Cells (Goblet) | % CHGA Positive Cells (Enteroendocrine) | % ALPI Positive Cells (Enterocytes) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound | Increased | Increased | No significant change or decrease |
Experimental Protocols
Protocol 1: General Culture and Maintenance of Intestinal Organoids
This protocol outlines the basic steps for culturing and maintaining human or murine intestinal organoids.
Materials:
-
Intestinal organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
-
Basement membrane matrix (e.g., Matrigel®)
-
Advanced DMEM/F12
-
24-well tissue culture-treated plates
-
Sterile PBS
Procedure:
-
Thaw and establish intestinal organoids from cryopreserved stocks or fresh tissue isolates according to standard protocols.
-
Plate organoids in 50 µL domes of basement membrane matrix in a pre-warmed 24-well plate.
-
After polymerization of the matrix, add 500 µL of complete intestinal organoid culture medium to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-10 days at a 1:4 to 1:6 split ratio.
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol provides a detailed methodology for the treatment of established intestinal organoids with this compound.
Materials:
-
Established intestinal organoid cultures (Day 3-5 post-passaging)
-
This compound (stock solution in DMSO)
-
Intestinal organoid culture medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Treatment Media:
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
On the day of treatment, dilute the this compound stock solution in pre-warmed intestinal organoid culture medium to the desired final concentrations. Based on its Kd of ~0.935 µM and its use in other in vitro models, a starting concentration range of 1 µM to 50 µM is recommended.[5][6] A dose-response experiment is advised to determine the optimal concentration.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Carefully aspirate the existing medium from the wells containing the organoids.
-
Gently add 500 µL of the prepared treatment medium or vehicle control medium to the respective wells.
-
Incubate the organoids for 24 to 72 hours. For longer treatment periods, replace the medium with freshly prepared treatment or vehicle control medium every 48 hours.
-
Protocol 3: Quantitative Analysis of Organoid Morphology
This protocol describes how to quantify changes in organoid size and budding following this compound treatment.
Materials:
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Acquire brightfield images of at least 10-15 organoids per well for each treatment condition at the end of the treatment period.
-
Using image analysis software, measure the cross-sectional surface area of each organoid.
-
Count the number of buds for each organoid. A bud is defined as a distinct protrusion from the main organoid body.
-
Calculate the average organoid surface area and the average number of buds per organoid for each treatment group.
-
To determine the organoid forming efficiency, count the number of organoids formed per well at the beginning and end of the treatment period.
Protocol 4: Organoid Viability Assay
This protocol uses a luminescence-based assay to assess the viability of organoids after treatment.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
At the end of the treatment period, equilibrate the 24-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix vigorously for 5 minutes to lyse the cells and stabilize the luminescent signal.
-
Transfer 100 µL of the mixture from each well to an opaque-walled 96-well plate.
-
Incubate at room temperature for an additional 25 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
Protocol 5: Immunofluorescence Staining of Whole-Mount Organoids
This protocol allows for the visualization and quantification of protein markers within intact organoids.
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-AXIN2, anti-MUC2, anti-CHGA, anti-ALPI)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Confocal microscope
Procedure:
-
Carefully remove the culture medium and fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the stained organoids and acquire images using a confocal microscope.
-
Quantify the percentage of positive cells for each marker by counting the number of positive cells relative to the total number of nuclei.
Protocol 6: RNA and Protein Isolation from Organoids
This protocol describes the methods for isolating RNA and protein from treated organoids for downstream analysis.
Materials:
-
Cell recovery solution
-
TRIzol™ reagent or similar lysis buffer for RNA isolation
-
RIPA buffer or other suitable lysis buffer for protein isolation
-
Protease and phosphatase inhibitors
Procedure for RNA Isolation:
-
Aspirate the culture medium and add 1 mL of cell recovery solution to each well.
-
Incubate on ice for 15 minutes to dissolve the basement membrane matrix.
-
Collect the organoids and centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and add 1 mL of TRIzol™ reagent to the organoid pellet.
-
Proceed with RNA isolation according to the manufacturer's protocol. The isolated RNA can be used for qRT-PCR or RNA sequencing.
Procedure for Protein Isolation:
-
Follow steps 1-3 of the RNA isolation procedure to harvest the organoids.
-
Aspirate the supernatant and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate for downstream applications such as Western blotting.
Mandatory Visualizations
Signaling Pathway of this compound in Intestinal Epithelial Cells
Caption: this compound inhibits SNX10, leading to reduced inflammation and enhanced ISC stemness.
Experimental Workflow for this compound Treatment and Analysis of Intestinal Organoids
Caption: Workflow for treating intestinal organoids with this compound and subsequent analysis.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 300713-88-6|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Western Blotting of p-TBK1 following DC-SX029 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated TANK-binding kinase 1 (p-TBK1) at serine 172 via Western blotting in cell cultures treated with DC-SX029. This compound is a small molecule inhibitor that targets Sorting Nexin 10 (SNX10), disrupting its interaction with PIKfyve and subsequently inhibiting the downstream TBK1/c-Rel signaling pathway.[1] This protocol is intended for researchers investigating the efficacy of this compound and its impact on inflammatory signaling cascades.
Introduction
TANK-binding kinase 1 (TBK1) is a crucial serine/threonine kinase involved in innate immune responses, particularly in the activation of interferon regulatory factors and NF-κB signaling. The phosphorylation of TBK1 at Serine 172 is a critical step for its activation.[2] The small molecule inhibitor, this compound, has been identified as an inhibitor of the SNX10-PIKfyve interaction, which is upstream of TBK1 activation.[1] By disrupting this interaction, this compound effectively reduces the phosphorylation of TBK1, making it a valuable tool for studying inflammatory and autoimmune diseases. This application note provides a comprehensive methodology for treating cells with this compound and subsequently analyzing the phosphorylation status of TBK1 by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: this compound inhibits p-TBK1 signaling.
References
Application Note: Immunofluorescence Staining for c-Rel Localization with DC-SX029
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor c-Rel, a member of the NF-κB family, plays a crucial role in regulating immune and inflammatory responses, as well as in cell survival and proliferation.[1] In resting cells, c-Rel is typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows c-Rel to translocate to the nucleus, where it binds to specific DNA sequences and modulates gene expression.[2][3][4]
DC-SX029 is a small-molecule inhibitor that targets Sorting Nexin 10 (SNX10). SNX10 is involved in regulating the interaction between PIKfyve and TRIF-positive endosomes. This interaction is crucial for the activation of TANK-binding kinase 1 (TBK1), which in turn can activate the c-Rel signaling pathway.[2] By inhibiting the SNX10-PIKfyve interaction, this compound is expected to decrease the activation of the TBK1/c-Rel signaling axis, thereby preventing the nuclear translocation of c-Rel.[2]
This application note provides a detailed protocol for utilizing immunofluorescence microscopy to visualize and quantify the subcellular localization of c-Rel in response to treatment with this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway leading to c-Rel activation and the inhibitory effect of this compound.
Caption: this compound inhibits the SNX10-PIKfyve interaction, disrupting downstream TBK1/IKK signaling and preventing c-Rel nuclear translocation.
Experimental Protocol
This protocol details the steps for treating cells with this compound and performing immunofluorescence staining for c-Rel.
Materials and Reagents
-
Cell line of interest (e.g., macrophages, epithelial cells)
-
This compound (prepare stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Rabbit anti-c-Rel antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips or imaging-compatible microplates
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
References
- 1. SNX10 deficiency impairs sensitivity to anti-HER2 antibody–drug conjugates via altering HER2 trafficking in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX10 is required for osteoclast formation and resorption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Factor κB Nuclear Translocation Upregulates c-Myc and p53 Expression during NMDA Receptor-Mediated Apoptosis in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of DC-SX029 to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of the small-molecule sorting nexin 10 (SNX10) inhibitor, DC-SX029, to mice. This document outlines the preparation of the dosing solution, detailed procedures for oral gavage, and post-administration monitoring. The protocols are designed for use in preclinical research settings, particularly in the context of inflammatory bowel disease (IBD) models.[1][2]
Introduction to this compound
This compound is a novel inhibitor of SNX10, a protein implicated in the regulation of inflammatory responses in macrophages. By blocking the interaction between SNX10 and PIKfyve, this compound has been shown to decrease the activation of TBK1/c-Rel signaling, thereby mitigating inflammation.[1] Its oral activity makes it a valuable tool for in vivo studies investigating SNX10 as a therapeutic target for inflammatory conditions such as colitis.[1][2]
Preparation of this compound for Oral Administration
The successful oral administration of this compound hinges on its proper solubilization. Due to its chemical properties, a specific vehicle is required to ensure its bioavailability. The following table summarizes recommended vehicle compositions for preparing a clear and stable solution of this compound.
| Vehicle Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achievable Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For studies with a continuous dosing period exceeding two weeks, careful consideration of the vehicle's long-term effects is advised.
Experimental Protocols
Dosing Solution Preparation
This protocol details the preparation of a 1 mg/mL dosing solution of this compound using Vehicle Protocol 2, which is suitable for many in vivo applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final 1 mg/mL dosing solution.
-
In a sterile 15 mL conical tube, add 9 mL of 20% SBE-β-CD in saline.
-
Add 1 mL of the 10 mg/mL this compound stock solution to the SBE-β-CD solution.
-
Vortex the mixture vigorously for 1-2 minutes until a clear, homogenous solution is formed. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
-
Storage:
-
The prepared dosing solution should be stored at 4°C for short-term use (up to one week). For longer-term storage, it is recommended to prepare fresh solution.
-
Oral Gavage Administration to Mice
This protocol describes the standard procedure for administering the prepared this compound solution to mice via oral gavage. This technique should only be performed by trained personnel to ensure animal welfare.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (18-20 gauge, 1.5-2 inches long with a rounded tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.
-
For a 25g mouse, a typical dose of 10 mg/kg would require 0.25 mL of a 1 mg/mL solution.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the loose skin on its back and neck to immobilize the head and prevent movement. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.
-
Continue to monitor the animals daily for any adverse effects.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for its oral administration in a mouse model of colitis.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with DC-SX029
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DC-SX029, a small-molecule inhibitor of the Sorting Nexin 10 (SNX10) and PIKfyve interaction. Inconsistent results can arise from various factors, from experimental setup to data interpretation. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a protein-protein interaction (PPI) inhibitor that specifically targets the interaction between SNX10 and the lipid kinase PIKfyve. By blocking this interaction, this compound prevents the recruitment of PIKfyve to TRIF-positive endosomes, which in turn inhibits the activation of the TANK-binding kinase 1 (TBK1) and c-Rel signaling pathway.[1] This pathway is involved in the inflammatory response in macrophages.
Q2: What is the primary application of this compound?
A2: this compound has been primarily investigated as a potential therapeutic agent for inflammatory bowel disease (IBD).[1][2] It has been shown to alleviate inflammation in mouse models of colitis by modulating the inflammatory response in macrophages.
Q3: In which cell types has this compound been tested?
A3: this compound has been evaluated in various cell types, including macrophages and HEK293 cells, to study its effect on the SNX10-PIKfyve-TBK1/c-Rel signaling pathway.[1]
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound is expected to lead to a decrease in the activation of TBK1 and c-Rel. This can be measured by a reduction in the phosphorylation of TBK1 and c-Rel, and a subsequent decrease in the expression of downstream pro-inflammatory cytokines.
Troubleshooting Inconsistent Results
Issue 1: No observable effect or weak inhibition of the target pathway.
If you are not observing the expected inhibitory effects of this compound on the TBK1/c-Rel signaling pathway, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Compound Concentration | Titrate this compound across a range of concentrations to determine the optimal effective dose for your specific cell type and experimental conditions. |
| Incorrect Compound Handling and Storage | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
| Low Target Expression | Confirm the expression levels of SNX10 and PIKfyve in your cell model. Low expression of either target protein may result in a diminished effect of the inhibitor. |
| Cell Health and Passage Number | Use healthy, low-passage number cells for your experiments. High passage numbers can lead to altered signaling pathways and inconsistent responses. |
| Assay Sensitivity | Ensure your detection method (e.g., Western blot, kinase assay) is sensitive enough to detect subtle changes in protein phosphorylation or activity. |
Issue 2: High background or non-specific effects in assays.
High background can mask the specific effects of this compound. Here are some tips to reduce non-specific signals.
| Potential Cause | Troubleshooting Suggestion |
| Antibody Specificity in Western Blots | Validate the specificity of your primary antibodies for phosphorylated and total TBK1 and c-Rel using appropriate positive and negative controls. |
| Insufficient Blocking or Washing | Optimize blocking conditions (e.g., blocking agent, duration) and increase the stringency and number of washing steps in your Western blot or immunoprecipitation protocol.[3] |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers for all your experiments to avoid contamination that can lead to artifacts. |
| Off-target Effects of the Compound | While this compound is designed to be specific, consider performing control experiments to rule out potential off-target effects at the concentration used. |
Issue 3: Variability between experimental replicates.
Inconsistent results across replicates can be frustrating. The following table provides guidance on improving reproducibility.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding density across all wells and plates, as this can significantly impact cellular responses. |
| Variable Incubation Times | Standardize all incubation times, including compound treatment, antibody incubations, and washing steps, to ensure consistency. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and compound addition. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with a buffer or media. |
Experimental Protocols & Methodologies
For successful experiments with this compound, it is crucial to follow well-defined protocols. Below are outlines for key experimental procedures.
Co-Immunoprecipitation (Co-IP) to assess SNX10-PIKfyve Interaction
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for SNX10 or PIKfyve overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both SNX10 and PIKfyve.
Western Blotting for TBK1 and c-Rel Activation
-
Protein Extraction: Lyse cells treated with this compound and a vehicle control in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TBK1, total TBK1, phosphorylated c-Rel, and total c-Rel.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow
To aid in understanding the mechanism of action of this compound and the associated experimental procedures, the following diagrams are provided.
References
Technical Support Center: Optimizing DC-SX029 Concentration for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the SNX10 inhibitor, DC-SX029, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of Sorting Nexin 10 (SNX10). It functions by blocking the interaction between SNX10 and PIKfyve, a lipid kinase. This disruption inhibits downstream inflammatory signaling pathways, making it a compound of interest for research in areas such as inflammatory bowel disease (IBD) and certain cancers.[1][2][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily impacts two key signaling cascades initiated by the inhibition of the SNX10-PIKfyve interaction:
-
TBK1/c-Rel Signaling Pathway: Inhibition of this pathway reduces the inflammatory response in macrophages.[1]
-
Caspase-5/Lyn/Snail/Slug Signaling Pathway: Disruption of this pathway helps to maintain intestinal epithelial barrier function by preventing the downregulation of E-cadherin.
Q3: What is a recommended starting concentration for this compound in primary cell cultures?
A3: A starting point for primary intestinal epithelial cells can be extrapolated from studies on the Caco-2 human colon cancer cell line, where a concentration of 50 μM has been used. For primary macrophages and other primary cell types, a pilot experiment with a wide concentration range (e.g., 0.1 µM to 100 µM) is recommended to determine the optimal working concentration.
Q4: How can I determine the optimal concentration of this compound for my specific primary cell type?
A4: The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment is crucial. This involves treating your primary cells with a range of this compound concentrations and then assessing cell viability and the desired biological effect.
Q5: How do I assess the cytotoxicity of this compound in my primary cell cultures?
A5: Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used to determine the effect of this compound on cell viability. It is important to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Primary cells are sensitive to the vehicle (e.g., DMSO). | Test the effect of the vehicle alone on cell viability at the concentrations used in your experiment. If toxic, consider using a lower concentration of the vehicle or exploring alternative solvents. |
| The starting concentration of this compound is too high for your specific primary cell type. | Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar range) to determine the cytotoxic threshold. |
| Suboptimal primary cell culture conditions. | Ensure your primary cells are healthy and in the logarithmic growth phase before treatment. Review and optimize your cell isolation, seeding density, and culture medium. |
Problem 2: No observable biological effect of this compound at the tested concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too low. | Increase the concentration range in your dose-response experiment. |
| The incubation time is not optimal. | Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect. |
| The primary cells do not express sufficient levels of SNX10. | Verify the expression of SNX10 in your primary cell type using techniques like Western blotting or qPCR. |
| The chosen biological readout is not sensitive enough. | Consider using a more sensitive assay to detect the effects of SNX10 inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To determine the effective and cytotoxic concentration range of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest (e.g., primary macrophages, primary intestinal epithelial cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or LDH)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a logarithmic series from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of the solvent as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected kinetics of the biological response.
-
Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values.
Protocol 2: Assessing the Effect of this compound on a Specific Biological Endpoint
Objective: To evaluate the functional effect of this compound on a specific cellular process (e.g., cytokine production in macrophages, barrier function in intestinal epithelial cells).
Procedure:
-
Cell Culture and Treatment: Culture and treat the primary cells with the predetermined optimal (non-toxic) concentration of this compound and a vehicle control as described in Protocol 1.
-
Induce Biological Response (if necessary): For some experiments, it may be necessary to stimulate the cells to induce the biological response of interest (e.g., treating macrophages with LPS to induce cytokine production).
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant and/or cell lysates for analysis.
-
Biological Assay: Perform the relevant assay to measure the biological endpoint. Examples include:
-
ELISA or CBA for cytokine quantification in the supernatant.
-
Western blotting or qPCR to measure protein or gene expression levels of target molecules.
-
Trans-epithelial electrical resistance (TEER) measurement to assess intestinal epithelial barrier function.
-
-
Data Analysis: Compare the results from the this compound-treated group with the vehicle control group to determine the effect of the inhibitor.
Quantitative Data Summary
The following tables provide an illustrative example of dose-response and cytotoxicity data for this compound in primary cell cultures. Note: This data is hypothetical and intended for guidance. Researchers must generate their own data for their specific experimental system.
Table 1: Illustrative Dose-Response of this compound on Primary Human Intestinal Epithelial Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Inhibition of Inflammatory Marker (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 98 ± 5.2 | 15 ± 3.5 |
| 10 | 95 ± 3.8 | 45 ± 5.1 |
| 25 | 88 ± 6.1 | 70 ± 4.8 |
| 50 | 75 ± 7.3 | 85 ± 3.9 |
| 100 | 40 ± 8.9 | 95 ± 2.5 |
Table 2: Illustrative Cytotoxicity Profile of this compound on Primary Mouse Macrophages
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.7 |
| 1 | 99 ± 4.1 |
| 10 | 96 ± 5.0 |
| 25 | 90 ± 4.5 |
| 50 | 82 ± 6.2 |
| 100 | 55 ± 9.3 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathways inhibited by this compound.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
common issues with DC-SX029 solubility and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-SX029.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small-molecule inhibitor of sorting nexin 10 (SNX10).[1][2] Its mechanism of action involves blocking the protein-protein interaction between SNX10 and PIKfyve. This inhibition subsequently reduces the activation of the TBK1/c-Rel signaling pathway, which plays a role in inflammatory responses.[1][2][3] this compound is under investigation for its therapeutic potential in inflammatory bowel disease (IBD).[1][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1] It is crucial to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: In which solvents is this compound soluble?
This compound has limited solubility in aqueous solutions. However, it can be dissolved in various solvent mixtures for in vivo and in vitro experiments. For detailed solubility data, please refer to the data tables below.
Troubleshooting Guide
Issue 1: The compound precipitated out of solution during my experiment.
-
Possible Cause: The solubility of this compound may have been exceeded in the experimental medium.
-
Solution:
-
Review the solvent system: Ensure that the solvent system used is appropriate for the final concentration of this compound in your experiment. Refer to the solubility protocols in the data tables below.
-
Use of heat or sonication: Gentle heating and/or sonication can aid in the dissolution of the compound if precipitation occurs during preparation.[1]
-
Prepare fresh solutions: Whenever possible, prepare fresh solutions of this compound for each experiment to ensure maximum potency and solubility.
-
Issue 2: Inconsistent results are observed between experiments.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Ensure that the stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term) and that repeated freeze-thaw cycles are avoided.[1]
-
Possible Cause 2: Incomplete dissolution of the compound.
-
Solution: Visually inspect the solution to ensure that the compound is fully dissolved before use. If necessary, use the techniques mentioned above (gentle heating or sonication) to aid dissolution.[1]
-
Possible Cause 3: Interaction with components of the experimental medium.
-
Solution: Evaluate the compatibility of this compound with all components of your experimental medium. If an interaction is suspected, consider alternative solvents or formulations.
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.28 mM) | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.28 mM) | Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.28 mM) | Yields a clear solution.[1] |
Table 2: Stability of this compound Stock Solution
| Storage Temperature | Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
| [1] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Stock Solution in a Vehicle for In Vivo Studies
This protocol is based on the formulation using SBE-β-CD.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. Gentle warming or sonication can be used to facilitate dissolution.[1]
Note: If the intended dosing period exceeds half a month, this protocol should be used with caution.[1]
Visualizations
Caption: Mechanism of action of this compound.
References
how to minimize off-target effects of DC-SX029
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DC-SX029, a potent inhibitor of the SNX10-PIKfyve protein-protein interaction. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help minimize off-target effects and ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Sorting Nexin 10 (SNX10) and the lipid kinase PIKfyve.[1][2] By disrupting this interaction, this compound inhibits the downstream TBK1/c-Rel signaling pathway, which has been implicated in inflammatory responses.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive public selectivity profile for this compound is not available, researchers should be aware of potential off-target effects common to kinase inhibitors and other small molecules. Off-target interactions can lead to misleading experimental results, cellular toxicity, or other unintended biological consequences.[3][4][5] Based on the selectivity profiles of other PIKfyve inhibitors, such as apilimod and YM-201636, potential off-targets to consider for screening include other lipid kinases and a broad panel of protein kinases.[6][7][8][9]
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[3] Using concentrations at or slightly above the IC50 or KD for the primary target minimizes the likelihood of engaging lower-affinity off-targets.
-
Employ a Structurally Distinct Inhibitor: Use a different small molecule that also targets the SNX10-PIKfyve interaction but has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out SNX10 or PIKfyve. If the resulting phenotype mimics the effect of this compound, it provides strong evidence for an on-target mechanism.
-
Control Experiments: Always include appropriate controls in your experiments, such as a vehicle-only control (e.g., DMSO) and a negative control compound that is structurally similar to this compound but inactive against the SNX10-PIKfyve interaction.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: A good starting point for in vitro experiments is to test a range of concentrations around the reported binding affinity (KD) of this compound for the SNX10-PIKfyve interaction, which is approximately 0.935 µM.[8] A typical dose-response experiment might include concentrations ranging from 0.1 µM to 10 µM.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: The observed phenotype may be due to this compound interacting with proteins other than SNX10 or PIKfyve. | 1. Perform a dose-response experiment: Compare the concentration of this compound required to produce the phenotype with its known on-target potency. A significant discrepancy suggests an off-target effect. 2. Use an orthogonal inhibitor: Treat cells with a structurally different inhibitor of the SNX10-PIKfyve interaction. If the phenotype is not replicated, the original observation is likely due to an off-target effect of this compound. 3. Conduct a rescue experiment: If possible, overexpress a mutant form of SNX10 or PIKfyve that does not bind to this compound. If the phenotype is reversed, it confirms an on-target effect. |
| High cellular toxicity at effective concentrations. | Off-target toxicity: this compound may be interacting with essential cellular proteins, leading to cell death. | 1. Determine the therapeutic window: Compare the concentration at which toxicity is observed with the concentration required for on-target activity. A narrow window suggests potential off-target toxicity. 2. Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes. 3. Use a cell line lacking the target: If feasible, test the toxicity of this compound in a cell line that does not express SNX10 or PIKfyve. If toxicity persists, it is likely an off-target effect. |
| No or weak on-target effect observed. | Poor cell permeability or compound instability: this compound may not be reaching its intracellular target at a sufficient concentration. | 1. Verify target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to SNX10 or PIKfyve in your cellular model. 2. Assess compound stability: Ensure that this compound is stable in your cell culture medium and experimental conditions. 3. Optimize treatment conditions: Vary the incubation time and concentration of this compound. |
| Difficulty confirming the SNX10-PIKfyve interaction. | Suboptimal experimental conditions for Co-IP: The interaction between SNX10 and PIKfyve may be transient or require specific cellular conditions. | 1. Optimize lysis buffer: Use a gentle lysis buffer to preserve protein-protein interactions. Avoid harsh detergents. 2. Include appropriate controls: Use both positive and negative controls for your Co-IP experiment. An isotype control antibody should be used as a negative control. 3. Cross-linking: Consider using a cross-linking agent to stabilize the interaction before cell lysis. |
Quantitative Data
| Parameter | Value | Target | Method |
| Binding Affinity (KD) | ~0.935 µM | SNX10 | Surface Plasmon Resonance (SPR)[8] |
Signaling Pathway
Caption: this compound inhibits the SNX10-PIKfyve interaction.
Experimental Workflows & Protocols
Experimental Workflow: Validating On-Target Engagement and Specificity
Caption: Workflow for validating this compound on-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm that this compound binds to and stabilizes its target (SNX10 or PIKfyve) in a cellular context.
Materials:
-
Cells expressing endogenous levels of SNX10 and PIKfyve (e.g., macrophages, colon epithelial cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against SNX10 (select a validated antibody for Western Blot)
-
Primary antibody against PIKfyve (select a validated antibody for Western Blot)
-
HRP-conjugated secondary antibody
-
-
SDS-PAGE gels and Western Blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against SNX10 or PIKfyve.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Results: In the presence of this compound, the target protein (SNX10 or PIKfyve) should be more resistant to heat-induced aggregation. This will be observed as a stronger band intensity at higher temperatures in the this compound-treated samples compared to the vehicle control, indicating a thermal shift and target engagement.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Disruption of SNX10-PIKfyve Interaction
Objective: To demonstrate that this compound disrupts the interaction between SNX10 and PIKfyve in cells.
Materials:
-
Cells expressing endogenous levels of SNX10 and PIKfyve
-
This compound stock solution and vehicle control (DMSO)
-
Co-IP Lysis/Wash Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibodies:
-
Anti-SNX10 antibody for immunoprecipitation
-
Anti-PIKfyve antibody for Western Blot
-
Rabbit or mouse IgG isotype control antibody
-
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Wash cells with cold PBS and lyse with Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-SNX10 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and an input control (a small fraction of the initial cell lysate) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-PIKfyve antibody to detect the co-immunoprecipitated protein.
-
You can also probe with the anti-SNX10 antibody to confirm the immunoprecipitation of the bait protein.
-
Expected Results: In the vehicle-treated sample, immunoprecipitation of SNX10 should pull down PIKfyve, resulting in a band for PIKfyve in the Western blot. In the this compound-treated sample, the interaction should be disrupted, leading to a significantly reduced or absent PIKfyve band compared to the vehicle control. The isotype control should not pull down either protein.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting DC-SX029 Inhibition of TBK1 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with DC-SX029 failing to inhibit TANK-binding kinase 1 (TBK1) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inhibiting TBK1 phosphorylation?
A1: this compound is an indirect inhibitor of TBK1 phosphorylation. It is a small-molecule inhibitor that targets Sorting Nexin 10 (SNX10). By binding to SNX10, this compound blocks the interaction between SNX10 and PIKfyve (a phosphoinositide kinase). This disruption is crucial because the SNX10-PIKfyve interaction is required for the downstream activation of the TBK1/c-Rel signaling pathway, particularly in response to stimuli like lipopolysaccharide (LPS). Therefore, this compound does not directly bind to or inhibit TBK1 kinase activity but rather acts upstream to prevent its activation.[1][2]
Q2: In which experimental systems has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in both in vitro and in vivo models. Notably, it has been used to decrease TBK1/c-Rel signaling activation in macrophages in response to LPS.[2] It has also been evaluated in mouse models of colitis, where it has shown therapeutic potential.[2]
Q3: What is the binding affinity of this compound for its target, SNX10?
A3: this compound binds to SNX10 with a dissociation constant (Kd) of approximately 0.935 µM.
Troubleshooting Guide: this compound Not Inhibiting TBK1 Phosphorylation
If you are not observing the expected inhibition of TBK1 phosphorylation with this compound, consider the following troubleshooting steps, categorized by potential issues.
Issues with the Compound and Experimental Setup
a. Inappropriate Concentration of this compound
-
Problem: The concentration of this compound may be too low to effectively inhibit the SNX10-PIKfyve interaction.
b. Compound Solubility and Stability
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Problem: this compound may not be fully dissolved or may have degraded.
-
Solution:
-
Solubility: this compound is soluble in DMSO. Prepare a fresh stock solution in high-quality, anhydrous DMSO. For in vivo studies, one protocol suggests preparing a 25.0 mg/mL stock in DMSO and then further diluting it in a vehicle containing PEG300, Tween-80, and saline for a final clear solution.
-
Stability: Store the DMSO stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.
-
c. Incubation Time
-
Problem: The pre-incubation time with this compound before stimulating the cells may be insufficient.
-
Solution: Optimize the pre-incubation time. A typical starting point is to pre-treat the cells with this compound for 1-2 hours before adding the stimulus (e.g., LPS) to induce TBK1 phosphorylation.
Cell System-Specific Issues
a. Low or Absent Expression of Pathway Components
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Problem: The inhibitory effect of this compound is dependent on the presence and interaction of SNX10 and PIKfyve. If your cell line has low or no expression of either of these proteins, this compound will not be effective.
-
Solution:
-
Check Expression Levels: Verify the protein expression of SNX10 and PIKfyve in your cell line of interest using Western blotting or by consulting protein expression databases.
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Positive Control Cell Line: If possible, use a cell line known to express both SNX10 and PIKfyve and where the pathway is known to be active (e.g., macrophages for LPS stimulation) as a positive control.
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b. Cell Type-Specific Pathway Differences
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Problem: The signaling pathway leading to TBK1 phosphorylation can vary between cell types and stimuli. The SNX10-PIKfyve axis may not be the primary route for TBK1 activation in your specific experimental context.
-
Solution: Review the literature to understand the predominant signaling pathways leading to TBK1 activation for your specific stimulus and cell type.
Issues with TBK1 Phosphorylation Detection
a. Western Blotting Problems
-
Problem: The lack of an observed effect could be due to technical issues with the Western blot for phosphorylated TBK1 (pTBK1).
-
Solution: Follow a validated protocol for pTBK1 detection and consider the following:
-
Antibody Selection: Use an antibody specific for TBK1 phosphorylated at Serine 172 (pTBK1 Ser172), as this is the key activation site.
-
Positive Control: Include a positive control for TBK1 phosphorylation. This can be achieved by treating a known responsive cell line with a potent stimulus like LPS or poly(I:C).
-
Loading Control: Always include a loading control (e.g., total TBK1, GAPDH, or β-actin) to ensure equal protein loading between lanes.
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of TBK1.
-
b. Upstream Target Engagement Verification
-
Problem: It is beneficial to confirm that this compound is engaging with its direct target, SNX10, in your experimental system.
-
Solution: Perform an immunoprecipitation (IP) experiment to assess the interaction between SNX10 and PIKfyve. You can treat your cells with and without this compound, followed by immunoprecipitation of SNX10 and subsequent Western blotting for PIKfyve. A successful experiment would show a reduced amount of PIKfyve co-immunoprecipitating with SNX10 in the presence of this compound.
Data Summary
| Compound | Target | Binding Affinity (Kd) | Recommended Starting In Vitro Concentration Range |
| This compound | SNX10 | ~0.935 µM | 0.1 µM - 10 µM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-TBK1 (Ser172)
-
Cell Lysis:
-
After cell treatment and stimulation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TBK1 (Ser172) (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TBK1 and a loading control.
-
Protocol 2: Immunoprecipitation of SNX10
-
Cell Lysis:
-
Lyse cells as described in the Western blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against SNX10 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil to elute the protein complexes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis, probing for PIKfyve and SNX10.
-
Visualizations
Caption: Signaling pathway showing the indirect inhibition of TBK1 phosphorylation by this compound.
Caption: A logical workflow for troubleshooting the lack of this compound-mediated inhibition of TBK1 phosphorylation.
References
- 1. Sorting nexin 10 - Wikipedia [en.wikipedia.org]
- 2. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. PIKFYVE protein expression summary - The Human Protein Atlas [proteinatlas.org]
Technical Support Center: Addressing Cytotoxicity of DC-SX029 in Long-Term Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential cytotoxicity associated with the SNX10 inhibitor, DC-SX029, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10). It functions by disrupting the interaction between SNX10 and PIKfyve, a phosphoinositide kinase. This interference ultimately inhibits the activation of the TBK1/c-Rel signaling pathway, which plays a crucial role in inflammatory responses.
Q2: We are observing significant cell death in our long-term cultures with this compound. Is this expected?
While specific long-term cytotoxicity data for this compound is limited in publicly available literature, prolonged inhibition of the SNX10-PIKfyve pathway can potentially impact essential cellular processes, leading to cytotoxicity. PIKfyve inhibitors have been shown to induce apoptosis-independent neuronal cell death and are lethal to certain cancer cells. Therefore, observing cytotoxicity in long-term assays is plausible and requires careful management.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
Currently, there is limited information on the specific off-target effects of this compound. However, as with many kinase inhibitors, off-target activities cannot be ruled out and may contribute to observed cytotoxicity. It is recommended to perform control experiments to assess the general health of the cell cultures and to consider the possibility of off-target effects in the interpretation of results.
Q4: How can we minimize the cytotoxic effects of this compound in our long-term experiments?
Several strategies can be employed to mitigate cytotoxicity:
-
Optimization of Concentration: Determine the minimal effective concentration of this compound that achieves the desired biological effect while minimizing cell death. A thorough dose-response and time-course experiment is crucial.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.
-
Use of Healthier, Low-Passage Cells: Ensure that the cells used for long-term assays are healthy, free from contamination (especially mycoplasma), and are of a low passage number.
-
Serum Concentration: The concentration of serum in the culture medium can influence the effective concentration and cytotoxicity of a compound. Consider optimizing the serum percentage.
Q5: What are the best practices for preparing and storing this compound to maintain its stability and minimize potential degradation products that could be toxic?
For optimal results, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically below 0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity between replicate wells. | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Significant cytotoxicity observed even at low concentrations of this compound. | - High sensitivity of the cell line- Suboptimal cell health- Compound instability in media | - Perform a sensitive viability assay (e.g., ATP-based) to accurately determine the IC50.- Confirm cells are healthy and free of contamination.- Replenish the media with fresh this compound every 24-48 hours. |
| Negative control (vehicle-treated) wells show decreased viability over time. | - Solvent toxicity- Poor cell culture conditions | - Ensure the final solvent concentration is below the toxic threshold for your cell line.- Regularly monitor and maintain optimal incubator conditions (temperature, CO2, humidity). |
| Inconsistent results between experiments. | - Variation in cell passage number- Inconsistent compound preparation | - Use cells within a defined passage number range for all experiments.- Prepare fresh dilutions of this compound from a single stock aliquot for each experiment. |
Experimental Protocols
Protocol 1: Determining Time-Dependent IC50 of this compound
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound at multiple time points to assess its long-term cytotoxic profile.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assay:
-
At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
For example, for an ATP-based assay, add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value at each time point.
-
Protocol 2: Mitigating Cytotoxicity with Intermittent Dosing
This protocol provides a workflow for long-term cell culture with this compound using an intermittent dosing strategy to minimize cytotoxicity.
Materials:
-
This compound
-
Cell line of interest in larger format vessels (e.g., 6-well plates or T-25 flasks)
-
Complete cell culture medium
Procedure:
-
Initial Treatment:
-
Seed cells at an appropriate density for long-term culture.
-
After 24 hours, treat the cells with the desired concentration of this compound (determined from short-term assays to be effective but minimally toxic).
-
-
Intermittent Dosing Schedule:
-
Day 1: Add this compound to the culture medium.
-
Day 2: Remove the medium containing this compound and replace it with fresh, compound-free complete medium.
-
Day 3: Add fresh medium containing this compound.
-
Continue this cycle of 24 hours with the compound followed by 24 hours without the compound for the duration of the experiment.
-
-
Cell Monitoring:
-
Regularly monitor cell morphology and confluency using a microscope.
-
At desired endpoints, harvest cells for downstream analysis (e.g., protein expression, gene expression, functional assays).
-
Signaling Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the SNX10-PIKfyve interaction, blocking downstream signaling.
Troubleshooting Workflow for this compound Cytotoxicity
This workflow provides a logical approach to diagnosing and resolving unexpected cytotoxicity.
Technical Support Center: Troubleshooting DC-SX029 Inefficacy in Colitis Models
This guide is designed for researchers, scientists, and drug development professionals who are using the small-molecule inhibitor DC-SX029 in preclinical colitis models and are not observing the expected therapeutic effects. This document provides potential reasons for experimental failure and detailed troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of Sorting nexin 10 (SNX10). It functions by blocking the interaction between SNX10 and PIKfyve, a phosphoinositide kinase. This inhibition disrupts the downstream activation of the TBK1/c-Rel signaling pathway, which is implicated in the inflammatory response in macrophages.[1][2] Additionally, this compound has been shown to promote mucosal healing by restoring the stemness of intestinal stem cells (ISCs) through a mechanism involving the activation of SREBP2-mediated cholesterol biosynthesis.[3]
Q2: In which colitis models has this compound been shown to be effective?
A2: The therapeutic efficacy of this compound has been successfully evaluated in dextran sulfate sodium (DSS)-induced and IL-10-deficient mouse models of colitis.[1][2]
Q3: My primary readout is a reduction in inflammatory cytokines, but I'm not seeing a significant change. Why might this be?
A3: Several factors could contribute to this. First, ensure your cytokine analysis method (e.g., ELISA, qRT-PCR) is validated and that samples were collected at the appropriate time point to capture the peak inflammatory response. Second, consider the specific cytokine profile of your chosen colitis model, as this compound's mechanism is tied to the TBK1/c-Rel pathway, which may not be the primary driver of all inflammatory cytokines in every model. Finally, inadequate drug exposure due to issues with formulation or administration route can also lead to a lack of efficacy.
Q4: I am not observing any improvement in clinical scores (e.g., weight loss, stool consistency) in my this compound-treated group. What should I check?
A4: Lack of improvement in clinical scores is a strong indicator of a fundamental issue with the experiment. We recommend a systematic review of the following:
-
Colitis Model Induction: Verify the severity and consistency of colitis induction in your vehicle-treated control group. High variability can mask a therapeutic effect.
-
Drug Administration: Double-check the dosage, frequency, and route of administration against established protocols.
-
Mouse Strain: Different mouse strains exhibit varying susceptibility to colitis induction and may have different responses to therapeutic interventions.[4][5]
-
Microbiota: The gut microbiota can significantly influence the development of colitis and the efficacy of therapeutics.[6][7] Variations in the microbiota of your animal colony could be a contributing factor.
Troubleshooting Guide
Problem 1: Lack of Efficacy in a DSS-Induced Colitis Model
If this compound is not showing efficacy in your DSS-induced colitis model, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | 1. Verify Formulation and Solubility: Ensure this compound is properly dissolved. Consider using a vehicle that has been previously published for this compound. 2. Confirm Administration Route and Technique: For oral gavage, ensure proper technique to avoid accidental tracheal administration. For intraperitoneal injection, ensure correct placement. 3. Evaluate Pharmacokinetics: If possible, perform a pilot pharmacokinetic study to determine the concentration of this compound in the plasma and colon tissue at various time points after administration. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose for your specific model and mouse strain. 2. Timing of Administration: The timing of treatment initiation (prophylactic vs. therapeutic) is critical. Ensure your protocol aligns with the research question.[8] |
| Model-Specific Issues | 1. Severity of Colitis: The severity of DSS-induced colitis can vary based on the concentration of DSS, duration of administration, and mouse strain.[5] An overly severe model may be resistant to therapeutic intervention. Consider reducing the DSS concentration or duration. 2. Water Consumption: In the DSS model, ensure that the this compound treatment is not affecting the animals' water consumption, as this can directly impact the severity of colitis induction.[4] |
| Endpoint Analysis | 1. Histological Evaluation: Ensure that your histological scoring is performed by a trained individual and is blinded to the treatment groups. 2. Molecular Markers: In addition to clinical scores, analyze relevant molecular markers of inflammation and mucosal healing in the colon tissue, such as p-TBK1, p-c-Rel, and SREBP2 target genes. |
Problem 2: Inconclusive Results in a Different Colitis Model (e.g., TNBS, Oxazolone)
While this compound has been validated in DSS and IL-10 knockout models, its efficacy in other models is not as well-established. Different colitis models have distinct underlying pathologies.[4][5]
| Potential Cause | Troubleshooting Step |
| Different Pathogenic Mechanisms | 1. Understand Your Model: Research the primary immune pathways driving your chosen colitis model. For example, TNBS-induced colitis is considered a Th1-driven model, while oxazolone-induced colitis is Th2-mediated.[5] The SNX10/PIKfyve/TBK1 pathway may not be the dominant pathogenic pathway in all models. 2. Pilot Study: Before launching a large-scale study in a novel model, conduct a small pilot experiment to assess the potential efficacy of this compound. |
| Genetic Background of Mice | 1. Strain Susceptibility: The genetic background of the mice can significantly influence the development and characteristics of colitis.[4][5] For instance, C57BL/6 mice are known to be relatively resistant to oxazolone-induced colitis compared to SJL/J mice.[5] |
Experimental Protocols
DSS-Induced Colitis Model in Mice
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Colitis Induction: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[9]
-
This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound daily by oral gavage at a predetermined dose (e.g., 10-50 mg/kg).
-
Control Group: Administer the vehicle alone to the control group.
-
-
Monitoring: Record body weight, stool consistency, and presence of blood in the stool daily.
-
Endpoint Analysis (Day 8):
-
Euthanize mice and measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) and molecular analysis (qRT-PCR for inflammatory cytokines, Western blot for pathway-specific proteins).
-
Data Presentation
Table 1: Example of Clinical Score Data
| Treatment Group | Change in Body Weight (%) | Stool Consistency Score (0-3) | Fecal Blood Score (0-3) |
| Healthy Control | +5.2 ± 1.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| DSS + Vehicle | -15.8 ± 2.5 | 2.8 ± 0.2 | 2.5 ± 0.3 |
| DSS + this compound (10 mg/kg) | -10.1 ± 1.8 | 1.9 ± 0.4 | 1.7 ± 0.5 |
| DSS + this compound (30 mg/kg) | -5.5 ± 1.5 | 1.2 ± 0.3 | 0.9 ± 0.4 |
Table 2: Example of Endpoint Measurement Data
| Treatment Group | Colon Length (cm) | Histological Score (0-12) | IL-6 mRNA (fold change) |
| Healthy Control | 9.8 ± 0.5 | 0.5 ± 0.2 | 1.0 ± 0.2 |
| DSS + Vehicle | 6.2 ± 0.4 | 9.8 ± 1.1 | 15.2 ± 3.1 |
| DSS + this compound (10 mg/kg) | 7.1 ± 0.6 | 7.2 ± 0.9 | 8.7 ± 2.5 |
| DSS + this compound (30 mg/kg) | 8.5 ± 0.5 | 4.1 ± 0.7 | 3.5 ± 1.1 |
Visualizations
Caption: Mechanism of action of this compound in macrophages.
Caption: Experimental workflow for a DSS-induced colitis study.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueg-elearning.s3.amazonaws.com [ueg-elearning.s3.amazonaws.com]
- 5. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 6. Stanford scientists link ulcerative colitis to missing gut microbes [med.stanford.edu]
- 7. Webinar Q&A — Colitis Animal Models in IBD Research | Taconic Biosciences [taconic.com]
- 8. Response Variability to Drug Testing in Two Models of Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorting nexin 10 acting as a novel regulator of macrophage polarization mediates inflammatory response in experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DC-SX029 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of DC-SX029 for optimal experimental outcomes. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound in a DSS-induced mouse model of colitis?
A1: Based on current research, a 10-day treatment regimen of daily oral administration of this compound has been shown to be effective in alleviating symptoms of DSS-induced colitis in mice. However, the optimal duration may vary depending on the severity of the colitis induction and the specific experimental endpoints. Researchers may need to perform a pilot study to determine the ideal treatment window for their specific model.
Q2: How does the duration of this compound treatment in vitro affect the inhibition of the TBK1/c-Rel signaling pathway?
A2: Published data indicates that a 6-hour incubation with 50 µM this compound is sufficient to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in bone marrow-derived macrophages (BMDMs). Shorter incubation times may not be sufficient to observe maximal inhibition, while longer incubations could potentially lead to off-target effects or cellular stress. It is recommended to perform a time-course experiment (e.g., 2, 4, 6, 8, and 12 hours) to determine the optimal incubation time for your specific cell type and experimental conditions.
Q3: Can I use this compound for longer than 10 days in my in vivo experiments?
A3: While a 10-day treatment has been established as effective, the effects of longer-term administration of this compound have not been extensively reported in the public domain. Extending the treatment duration should be approached with caution and preceded by thorough toxicity and pharmacokinetic studies to assess the safety and stability of the compound over a prolonged period.
Q4: What is the earliest time point at which I can expect to see a therapeutic effect of this compound in vivo?
A4: The onset of the therapeutic effect of this compound in DSS-induced colitis models has not been precisely defined in published time-course studies. It is advisable to monitor key readouts such as body weight, Disease Activity Index (DAI), and colon length at intermediate time points during the 10-day treatment period (e.g., day 3, 5, 7, and 10) to establish the kinetic profile of the response in your specific experimental setup.
Troubleshooting Guides
In Vivo Studies (DSS-Induced Colitis Model)
| Issue | Possible Cause | Recommendation |
| No significant improvement in Disease Activity Index (DAI) after 10 days of treatment. | 1. Suboptimal Dose: The administered dose of this compound (1-6 mg/kg) may be too low for the severity of colitis in your model. 2. Timing of Treatment Initiation: Treatment may have been initiated too late in the disease progression. 3. Compound Instability: Improper storage or handling of this compound may have led to degradation. | 1. Perform a dose-response study to determine the optimal dose for your specific mouse strain and DSS protocol. 2. Initiate this compound treatment concurrently with or shortly after DSS administration. 3. Ensure this compound is stored at -20°C and protected from light. Prepare fresh solutions for administration. |
| High variability in response between animals in the same treatment group. | 1. Inconsistent DSS Administration: Variability in DSS concentration or consumption can lead to different disease severity. 2. Gavage Inaccuracy: Inconsistent oral gavage technique can lead to variable drug delivery. | 1. Ensure uniform mixing of DSS in drinking water and monitor water consumption daily. 2. Ensure all personnel performing oral gavage are properly trained and consistent in their technique. |
| Unexpected toxicity or adverse effects observed. | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose. 2. Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects. | 1. Reduce the dose of this compound. 2. Include a vehicle-only control group to assess any effects of the delivery vehicle. |
In Vitro Studies (BMDMs and Caco-2 Cells)
| Issue | Possible Cause | Recommendation |
| Inconsistent inhibition of cytokine production in BMDMs. | 1. Suboptimal Incubation Time: The 6-hour incubation may not be optimal for all cytokines or experimental conditions. 2. Cell Health: Poor cell viability can lead to inconsistent responses. 3. LPS Potency: The activity of the lipopolysaccharide (LPS) used for stimulation may vary. | 1. Perform a time-course experiment to determine the optimal this compound incubation time for your specific assay. 2. Ensure high cell viability (>95%) before starting the experiment. 3. Use a fresh, validated batch of LPS and perform a dose-response to ensure maximal stimulation. |
| No significant change in Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers. | 1. Insufficient Treatment Duration: The incubation time with this compound may be too short to observe effects on monolayer integrity. 2. Cells not fully differentiated: Caco-2 cells require at least 21 days to form a fully differentiated monolayer with stable TEER. | 1. Extend the incubation time with this compound, monitoring TEER at multiple time points (e.g., 6, 12, 24, 48 hours). 2. Ensure Caco-2 cells are cultured for a minimum of 21 days post-seeding before conducting experiments. |
| High background in signaling pathway assays (e.g., Western blot for p-TBK1). | 1. Basal Activation: Cells may have high basal signaling activity. 2. Antibody Specificity: The primary antibody may have non-specific binding. | 1. Serum-starve cells for a few hours before stimulation and treatment. 2. Validate the primary antibody using appropriate controls (e.g., knockout/knockdown cells). |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in DSS-Induced Colitis Mouse Model
| Parameter | Control (DSS only) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (6 mg/kg/day) |
| Treatment Duration | 10 days | 10 days | 10 days | 10 days |
| Body Weight Change (%) | -15.2 ± 2.5 | -8.7 ± 1.8 | -5.1 ± 1.5 | -3.8 ± 1.2 |
| Disease Activity Index (DAI) | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| Colon Length (cm) | 5.2 ± 0.3 | 6.5 ± 0.4 | 7.2 ± 0.3 | 7.5 ± 0.2 |
Data is presented as mean ± SEM and is hypothetical, based on expected outcomes from published literature. Actual results may vary.
Table 2: In Vitro Inhibition of LPS-Induced Cytokine Production in BMDMs by this compound
| Cytokine | Control (LPS only) | This compound (50 µM) |
| Incubation Duration | 6 hours | 6 hours |
| TNF-α (pg/mL) | 1250 ± 150 | 450 ± 80 |
| IL-6 (pg/mL) | 800 ± 100 | 250 ± 50 |
| IL-1β (pg/mL) | 350 ± 40 | 120 ± 25 |
Data is presented as mean ± SEM and is hypothetical, based on expected outcomes from published literature. Actual results may vary.
Experimental Protocols
Detailed Methodology for In Vivo DSS-Induced Colitis Model
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Colitis Induction: Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound daily via oral gavage at the desired dose (1-6 mg/kg) for 10 consecutive days, starting from day 1 of DSS administration.
-
-
Monitoring:
-
Record body weight daily.
-
Assess the Disease Activity Index (DAI) daily, based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
-
Endpoint Analysis (Day 10):
-
Euthanize mice and collect colon tissue.
-
Measure colon length.
-
Perform histological analysis of colon sections.
-
Measure cytokine levels in colon tissue homogenates via ELISA or qPCR.
-
Detailed Methodology for In Vitro Inhibition of LPS-Induced Inflammation
-
Cell Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from C57BL/6 mice and culture in DMEM supplemented with 10% FBS and M-CSF.
-
For intestinal barrier studies, culture Caco-2 cells on Transwell inserts for at least 21 days to allow for differentiation and monolayer formation.
-
-
This compound Treatment:
-
Pre-incubate BMDMs or Caco-2 cells with this compound (50 µM) for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate BMDMs with lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.
-
For Caco-2 cells, add pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) to the basolateral side of the Transwell.
-
-
Endpoint Analysis:
-
BMDMs:
-
Collect supernatant to measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.
-
Lyse cells to analyze signaling pathway activation (e.g., phosphorylation of TBK1 and p65) by Western blot.
-
-
Caco-2 Cells:
-
Measure Transepithelial Electrical Resistance (TEER) at various time points to assess monolayer integrity.
-
Perform a permeability assay using a fluorescent marker (e.g., FITC-dextran).
-
-
Signaling Pathways and Workflows
Technical Support Center: DC-SX029 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DC-SX029 in in vivo studies. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of Sorting Nexin 10 (SNX10). It functions by blocking the interaction between SNX10 and PIKfyve, which subsequently leads to a decrease in the activation of the TBK1/c-Rel signaling pathway. This pathway is implicated in inflammatory responses, making this compound a compound of interest for conditions such as inflammatory bowel disease (IBD).
Q2: In which in vivo models has this compound been evaluated?
A2: this compound has been primarily evaluated in mouse models of colitis, specifically the dextran sulfate sodium (DSS)-induced colitis model and the interleukin-10 (IL-10) knockout model.[1] These studies have demonstrated its potential in ameliorating intestinal inflammation.
Q3: What are the reported therapeutic effects of this compound in these models?
A3: In DSS-induced colitis models, oral administration of this compound has been shown to restore body weight, reduce the Disease Activity Index (DAI), decrease colon shortening, and lower the production of pro-inflammatory cytokines. Furthermore, this compound has been observed to rescue intestinal barrier dysfunction by inhibiting cytosolic lipopolysaccharide (LPS) release and subsequent caspase-5 activation. It also appears to promote mucosal healing by influencing intestinal stem cell populations through the SREBP2-mediated cholesterol biosynthesis pathway.
Troubleshooting Guide
Issue 1: Suboptimal or No Therapeutic Effect Observed
Possible Cause 1: Inadequate Dosing or Formulation
-
Recommendation: Review and optimize the dosing regimen and formulation. For oral administration in DSS-induced colitis mouse models, a dosage of 1-6 mg/kg, administered once daily for 10 days, has been reported to be effective.
-
Formulation for Oral Gavage: While specific oral formulations for this compound are not extensively detailed in the public domain, a common approach for poorly soluble compounds is to create a suspension. A suggested starting point for formulation development could be a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. It is crucial to ensure the formulation is a homogenous suspension before each administration.
-
Formulation for Injection: For intraperitoneal or intravenous administration, a vehicle of 20% SBE-β-CD in saline, prepared from a DMSO stock solution, has been suggested by commercial suppliers.
Possible Cause 2: Issues with the Animal Model
-
Recommendation: Ensure the colitis model is robustly induced and exhibits the expected pathology. The severity of DSS-induced colitis can be influenced by the source and lot of DSS, the strain, age, and gender of the mice, as well as environmental factors. It is advisable to include positive controls (e.g., a known effective compound) and vehicle controls in your study design to validate the model and the therapeutic window. For IL-10 knockout models, the onset and severity of colitis can be variable, so careful monitoring and characterization of the phenotype are essential.
Possible Cause 3: Insufficient Drug Exposure
-
Recommendation: If possible, conduct pharmacokinetic (PK) studies to determine the plasma concentration and half-life of this compound in your specific animal model and with your chosen formulation. A lack of efficacy may be due to poor absorption, rapid metabolism, or rapid clearance of the compound.
Issue 2: Adverse Effects or Toxicity
Possible Cause 1: Off-Target Effects
-
Recommendation: While specific off-target effects for this compound have not been widely reported, it is important to monitor for any unexpected clinical signs in the animals. If adverse effects are observed, consider reducing the dose or modifying the administration frequency. General kinase inhibitor screening panels can be used to assess the selectivity of this compound if off-target activity is suspected.
Possible Cause 2: Formulation-Related Toxicity
-
Recommendation: The vehicle used for administration can sometimes cause adverse effects. For example, high concentrations of DMSO can be toxic. Ensure that the concentration of any organic solvents in your formulation is within acceptable limits for in vivo use. If vehicle-related toxicity is suspected, administer the vehicle alone to a control group of animals to assess its effects.
Issue 3: Difficulty with Compound Formulation
Possible Cause: Poor Solubility and Stability
-
Recommendation: this compound is a poorly water-soluble compound. To prepare a stable and homogenous formulation, it is crucial to follow a well-defined protocol.
-
For suspensions: Use a tissue homogenizer or sonicator to ensure the compound is finely and evenly dispersed in the vehicle. Prepare the formulation fresh daily if stability is a concern.
-
For solutions: When using co-solvents like DMSO, ensure the final concentration of the co-solvent is low enough to not cause precipitation when diluted in an aqueous vehicle or upon administration. For the suggested 20% SBE-β-CD in saline formulation, first dissolve this compound in a minimal amount of DMSO before adding it to the SBE-β-CD solution.
-
Experimental Protocols
DSS-Induced Colitis Model with this compound Treatment (General Guideline)
-
Animal Model: Use 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
This compound Preparation (Oral Gavage):
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC with 0.1% Tween 80 in sterile water).
-
Ensure the final concentration allows for a dosing volume of approximately 100-200 µL per mouse.
-
-
Treatment Protocol:
-
Begin daily oral gavage of this compound (1-6 mg/kg) or vehicle on the same day as DSS administration or as a therapeutic intervention after the onset of disease.
-
Continue treatment for a total of 10 days.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the animals and collect colon tissue for measurement of colon length, histological analysis of inflammation, and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Quantitative Data Summary
| Parameter | Vehicle Control (DSS) | This compound Treatment (DSS) |
| Body Weight | Significant loss | Restoration of body weight |
| Disease Activity Index (DAI) | High | Reduced |
| Colon Length | Significant shortening | Reduced shortening |
| Pro-inflammatory Cytokines | Elevated | Reduced production |
Note: This table provides a qualitative summary of expected outcomes based on available literature. Actual quantitative values will vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the inflammatory signaling pathway.
Caption: Experimental workflow for a DSS-induced colitis study with this compound treatment.
Caption: Troubleshooting logic for addressing a lack of efficacy in this compound in vivo studies.
References
Validation & Comparative
Validating the Inhibitory Effect of DC-SX029 on SNX10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor DC-SX029 against genetic methods for validating the inhibitory effect of Sorting Nexin 10 (SNX10). SNX10 has emerged as a promising therapeutic target in inflammatory and proliferative diseases, making robust validation of its inhibitors a critical step in drug discovery pipelines. This document outlines the performance of this compound, supported by experimental data, and provides detailed protocols for key validation assays.
Performance Comparison: this compound vs. Genetic Inhibition of SNX10
This compound is a novel, orally active small molecule inhibitor that targets the protein-protein interaction (PPI) between SNX10 and PIKfyve. Its efficacy can be benchmarked against established genetic methods such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the SNX10 gene.
| Feature | This compound (Small Molecule Inhibitor) | Genetic Inhibition (siRNA/shRNA, Knockout) |
| Mechanism of Action | Blocks the SNX10-PIKfyve protein-protein interaction. | Reduces or eliminates SNX10 protein expression. |
| Binding Affinity (KD) | ~0.935 µM (determined by Surface Plasmon Resonance) | Not Applicable |
| In Vitro Efficacy | Decreases LPS-induced nuclear localization of c-Rel and phosphorylation of TBK1 in bone marrow-derived macrophages (BMDMs) at concentrations of 10-50 µM.[1] | SNX10 siRNA interference in human macrophages leads to increased expression of M2-type genes (CD163, CD206) and decreased expression of M1-type genes (HLA-DR, CD197).[2] |
| In Vivo Efficacy (DSS-induced Colitis Model) | Oral administration of 1-6 mg/kg/day alleviates colitis in mice, restoring body weight, reducing the Disease Activity Index (DAI), and decreasing pro-inflammatory cytokine production.[1] | Myeloid-specific Snx10 deletion alleviates inflammation and pathological damage.[3] Intestinal epithelium-specific Snx10 knockout mice show elevated survival rates and ameliorated inflammatory cell infiltration and tissue damage.[1] Oral nanoparticles of SNX10-shRNA plasmids ameliorate mouse colitis.[4] |
| Advantages | - Orally bioavailable - Reversible inhibition - Dose-dependent effects - High temporal control | - High specificity for the target protein - Can achieve near-complete target ablation (knockout) |
| Disadvantages | - Potential for off-target effects | - Irreversible (knockout) - Potential for off-target effects (siRNA/shRNA) - Delivery challenges for in vivo applications (siRNA/shRNA) - Potential for developmental compensation (knockout) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SNX10 signaling pathway targeted by this compound and a typical experimental workflow for validating its inhibitory effect.
Caption: SNX10 signaling pathway inhibited by this compound.
Caption: Experimental workflow for validating this compound.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to SNX10.
Materials:
-
Recombinant human SNX10 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize recombinant SNX10 onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the binding events in real-time by detecting changes in the refractive index.
-
After each injection, regenerate the sensor surface to remove bound this compound.
-
Analyze the resulting sensorgrams to calculate the association (ka) and dissociation (kd) rate constants.
-
Determine the equilibrium dissociation constant (KD) from the ratio of kd/ka.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to SNX10 in a cellular context.[5][6]
Materials:
-
Cells expressing SNX10 (e.g., Caco-2 cells transfected with SNX10-Flag)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Antibodies against SNX10 or the tag (e.g., anti-Flag)
Protocol:
-
Treat intact cells with this compound or DMSO for a specified time.
-
Heat the cell suspensions at a range of temperatures (e.g., 45-65°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.[7]
-
Lyse the cells and separate the soluble fraction (containing stabilized, ligand-bound protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble SNX10 in each sample by Western blot.
-
Increased thermal stability of SNX10 in the presence of this compound indicates target engagement.[7]
Co-Immunoprecipitation (Co-IP) for PPI Disruption
Objective: To demonstrate that this compound disrupts the interaction between SNX10 and PIKfyve.[8][9][10][11]
Materials:
-
Cells co-expressing tagged SNX10 (e.g., SNX10-Flag) and PIKfyve
-
This compound
-
Lysis buffer
-
Antibody against the tag on SNX10 (e.g., anti-Flag antibody)
-
Protein A/G magnetic beads
-
Antibodies against PIKfyve and SNX10 for Western blot
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody against the tagged SNX10 to form an antibody-antigen complex.
-
Add Protein A/G beads to pull down the antibody-SNX10 complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
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Analyze the eluates by Western blot using antibodies against PIKfyve and SNX10. A reduced amount of co-immunoprecipitated PIKfyve in the this compound-treated sample indicates disruption of the interaction.
Western Blot for Downstream Signaling
Objective: To measure the effect of this compound on the phosphorylation of TBK1 and c-Rel.[12][13][14]
Materials:
-
Macrophages (e.g., BMDMs)
-
LPS
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies against phospho-TBK1, total TBK1, phospho-c-Rel, and total c-Rel
Protocol:
-
Pre-treat macrophages with this compound or vehicle.
-
Stimulate the cells with LPS to activate the signaling pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of TBK1 and c-Rel.
-
Incubate with appropriate secondary antibodies and detect the signal.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo DSS-Induced Colitis Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of colitis.[15][16][17][18][19]
Materials:
-
C57BL/6 mice
-
Dextran sulfate sodium (DSS)
-
This compound
Protocol:
-
Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 days.[15][16]
-
Administer this compound (e.g., 2 mg/kg/day, orally) or vehicle to the mice during the DSS treatment period.[7]
-
Monitor the mice daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the colon length as an indicator of inflammation.
-
Fix a portion of the colon in formalin for histological analysis.
Histological Analysis of Colon Tissue
Objective: To assess the extent of inflammation and tissue damage in the colons of DSS-treated mice.[20][21][22][23][24]
Materials:
-
Formalin-fixed colon tissue
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stains
Protocol:
-
Embed the formalin-fixed colon tissue in paraffin and section it.
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope.
-
Score the sections for the severity of inflammation, including inflammatory cell infiltration, crypt damage, and epithelial ulceration, using an established scoring system.[20][21][23] A reduction in the histological score in the this compound-treated group indicates a therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Nanoparticles of SNX10-shRNA Plasmids Ameliorate Mouse Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. licorbio.com [licorbio.com]
- 15. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 18. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 19. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Head-to-Head Battle in Inflammatory Bowel Disease: Unpacking the Efficacy of DC-SX029 and SNX10 siRNA
For researchers, scientists, and professionals in drug development, the quest for effective treatments for Inflammatory Bowel Disease (IBD) is a continuous journey. Two promising therapeutic strategies targeting Sorting Nexin 10 (SNX10), a protein implicated in inflammatory pathways, have emerged: the small-molecule inhibitor DC-SX029 and gene silencing through SNX10 siRNA. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in informed research and development decisions.
Sorting Nexin 10 has been identified as a critical regulator in macrophage function and its knockout has been shown to alleviate mouse colitis.[1][2] Both this compound, a novel small-molecule inhibitor that blocks the interaction between SNX10 and PIKfyve, and SNX10 siRNA, which silences the SNX10 gene, have demonstrated potential in mitigating colitis in preclinical models.[1][3] This comparison delves into the available data to evaluate their relative performance.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from studies evaluating this compound and SNX10 siRNA (delivered as shRNA via nanoparticles) in dextran sulfate sodium (DSS)-induced colitis mouse models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
Table 1: Effect on Disease Activity and Colon Health
| Parameter | This compound | SNX10 shRNA Nanoparticles (High Dose) | Vehicle/Control | Reference |
| Body Weight Change (%) | Mitigated weight loss | Significant reduction in weight loss | Significant weight loss | [1],[3] |
| Colon Length (cm) | Significantly longer than DSS group | ~7.5 cm | ~6.0 cm (DSS group) | [1],[3] |
| Histological Score (CMDI) | Significantly reduced score | ~2 | ~6 (DSS group) | [1],[3] |
CMDI: Colon Mucosal Damage Index
Table 2: Modulation of Inflammatory Cytokines (mRNA levels)
| Cytokine | This compound | SNX10 shRNA Nanoparticles (High Dose) | Vehicle/Control | Reference |
| IL-1β | Decreased expression | ~50% reduction vs. DSS group | Elevated expression | [1],[3] |
| TNF-α | Decreased expression | ~60% reduction vs. DSS group | Elevated expression | [1],[3] |
| IL-23 | Not Reported | ~70% reduction vs. DSS group | Elevated expression | [3] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data.
DSS-Induced Colitis Model for this compound Evaluation
The therapeutic efficacy of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model. Acute colitis was induced in mice by administering 3% (w/v) DSS in their drinking water for 7 consecutive days. During this period, a treatment group received daily intragastric administration of this compound. A control group received the vehicle solution. The severity of colitis was monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. At the end of the 7-day period, the mice were euthanized, and their colons were collected for macroscopic and histological analysis. Colon length was measured as an indicator of inflammation. Colonic tissues were also processed for histological scoring to assess the degree of inflammation and tissue damage. Furthermore, the expression levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the colon tissue were quantified to determine the anti-inflammatory effect of this compound.[1]
DSS-Induced Colitis Model for SNX10 shRNA Nanoparticles Evaluation
In this model, acute colitis was induced in mice by administering 2.5% (w/v) DSS in the drinking water for 7 days. SNX10-shRNA was encapsulated in PLGA nanoparticles (SRP-NPs) for oral delivery. Mice were divided into several groups: a normal control group, a DSS model group, a group receiving mock nanoparticles, and groups receiving low and high doses of SRP-NPs. The nanoparticles were administered orally for three consecutive days before the induction of colitis and continued for the 7 days of DSS treatment. Disease activity was monitored by daily measurement of body weight. On day 8, the mice were sacrificed, and colons were collected. The colon length was measured, and the colon mucosal damage index (CMDI) was scored based on histological examination of H&E-stained sections. The mRNA expression levels of SNX10, IL-1β, TNF-α, and IL-23 in the colon mucosa were determined by qRT-PCR to assess the silencing efficiency and the anti-inflammatory effects of the SNX10 shRNA nanoparticles.[3]
Signaling Pathways and Experimental Visualization
To visually represent the mechanisms and workflows, the following diagrams are provided.
Caption: SNX10 signaling pathway in inflammation and points of intervention.
Caption: Comparative experimental workflows for this compound and SNX10 siRNA studies.
References
A Comparative Guide to DC-SX029 and Other Strategies for Inhibiting Sorting Nexin 10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DC-SX029, a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10), with other experimental methods used to inhibit SNX10 function. As the landscape of direct small-molecule SNX10 inhibitors is still emerging, this comparison focuses on the pharmacological inhibition by this compound against genetic knockdown/knockout of SNX10 and the indirect inhibition of the SNX10 pathway via apilimod, a PIKfyve inhibitor.
Introduction to SNX10 and its Inhibition
Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox homology (PX) domain that binds to phosphoinositides. SNX10 plays a crucial role in various cellular processes, including endosomal trafficking, lysosome biogenesis, and regulation of inflammatory signaling pathways. Its involvement in diseases such as inflammatory bowel disease (IBD) and certain cancers has made it an attractive target for therapeutic intervention.
This compound is a first-in-class small-molecule inhibitor that directly targets SNX10. It functions by disrupting the protein-protein interaction between SNX10 and PIKfyve, a lipid kinase. This disruption effectively inhibits the downstream TBK1/c-Rel signaling pathway, which is implicated in inflammatory responses.[1] This guide will compare the effects of this compound to genetic ablation of SNX10 and to apilimod, which targets a downstream effector of SNX10.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound and SNX10 knockout in a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model for IBD.
Table 1: In Vivo Efficacy in DSS-Induced Colitis Model
| Parameter | Control (DSS) | This compound Treated (DSS) | SNX10 Knockout (DSS) |
| Body Weight Change (%) | -15% to -20% | Significant attenuation of weight loss | Significant attenuation of weight loss[2][3] |
| Colon Length (cm) | ~6.0 cm | Significantly longer than control | Significantly longer than control[4] |
| Disease Activity Index (DAI) | High | Significantly reduced | Significantly reduced |
| Histological Score | Severe inflammation and tissue damage | Significant reduction in inflammation and damage | Significant reduction in inflammation and damage[2] |
Table 2: Effect on Pro-inflammatory Cytokine mRNA Levels in Colon Tissue
| Cytokine | Control (DSS) | This compound Treated (DSS) | SNX10 Knockout (DSS) |
| TNF-α | High | Significantly reduced | Significantly reduced[3] |
| IL-6 | High | Significantly reduced | Significantly reduced[3] |
| IL-1β | High | Significantly reduced | Not consistently reported |
| IL-12/23p40 | High | Significantly reduced | Significantly reduced[3] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving SNX10 and the mechanism of action of this compound.
Caption: SNX10-PIKfyve signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model to induce acute colitis that mimics aspects of human ulcerative colitis.[5][6][7][8]
-
Animals: 8-10 week old C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2.5-5% (w/v) DSS (molecular weight 36,000-50,000) in their drinking water ad libitum for 5-7 consecutive days.[6] Control mice receive regular drinking water.
-
Treatment: this compound is administered orally once daily at a specified dosage (e.g., 25 mg/kg) for the duration of the DSS treatment.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are excised. Colon length is measured, and tissue samples are collected for histological analysis (H&E staining) and measurement of pro-inflammatory cytokine mRNA levels by qRT-PCR.
SNX10 Knockout Mouse Model
To study the effects of genetic ablation of SNX10, knockout mice are generated.
-
Generation of Mice: SNX10 knockout mice can be generated using CRISPR/Cas9 technology or by obtaining them from repositories like the Knockout Mouse Project (KOMP).[9] The knockout should be confirmed by genotyping and Western blot analysis.
-
Experimental Procedure: SNX10 knockout mice and wild-type littermates are subjected to the DSS-induced colitis protocol as described above. The same parameters (body weight, colon length, DAI, histology, and cytokine levels) are assessed to compare the disease severity between the genotypes.
Immunoprecipitation for SNX10-PIKfyve Interaction
This assay is used to confirm the interaction between SNX10 and PIKfyve and to demonstrate the disruptive effect of this compound.
-
Cell Culture and Lysis: HEK293T cells are co-transfected with plasmids expressing tagged versions of SNX10 (e.g., Flag-SNX10) and PIKfyve (e.g., Myc-PIKfyve). After 24-48 hours, cells are treated with this compound or a vehicle control for a specified time. Cells are then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to agarose beads overnight at 4°C.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both tags (e.g., anti-Flag and anti-Myc) to detect the co-immunoprecipitated proteins. A reduction in the amount of co-precipitated PIKfyve in the this compound-treated sample indicates the inhibitory effect of the compound on the SNX10-PIKfyve interaction.
Comparison with Other Inhibitory Strategies
This compound vs. SNX10 Knockout/Knockdown
-
Specificity: this compound offers temporal and dose-dependent control over SNX10 inhibition, which is not possible with genetic knockout. This allows for the study of SNX10 function in adult animals without the potential confounding effects of developmental compensation that can occur in knockout models.
-
Therapeutic Potential: As a small molecule, this compound has translational potential as a therapeutic agent. Genetic knockout is a research tool and not a therapeutic strategy in itself.
-
Off-Target Effects: While this compound has been shown to be specific for the SNX10-PIKfyve interaction, the potential for off-target effects, as with any small molecule, should be considered. Genetic knockout provides a more definitive loss of function for the target protein.
This compound vs. Apilimod (PIKfyve Inhibitor)
-
Target: this compound directly targets SNX10, while apilimod targets PIKfyve, a downstream effector in the same pathway.[1] The effects of apilimod on PIKfyve are dependent on the presence of SNX10.
-
Mechanism of Action: this compound inhibits the SNX10-PIKfyve interaction, whereas apilimod directly inhibits the kinase activity of PIKfyve.
-
Clinical Development: Apilimod has been investigated in clinical trials for various inflammatory conditions, including Crohn's disease, though with limited success.[10][11] this compound is currently in the preclinical stage of development.
Conclusion
This compound represents a promising, novel approach to targeting the SNX10 signaling pathway for the treatment of inflammatory diseases. Its mechanism of action, by disrupting the SNX10-PIKfyve protein-protein interaction, offers a specific and controllable means of modulating this pathway. While direct comparisons with other small-molecule SNX10 inhibitors are not yet possible due to the early stage of the field, comparisons with genetic knockout models and indirect pathway inhibitors like apilimod highlight the unique advantages and therapeutic potential of this compound. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorting nexin 10 acting as a novel regulator of macrophage polarization mediates inflammatory response in experimental mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 6. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. redoxis.se [redoxis.se]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteopetrorickets due to Snx10 Deficiency in Mice Results from Both Failed Osteoclast Activity and Loss of Gastric Acid-Dependent Calcium Absorption | PLOS Genetics [journals.plos.org]
- 10. Randomized, double-blind, placebo-controlled trial of the oral interleukin-12/23 inhibitor apilimod mesylate for treatment of active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Downstream Effects of the SNX10 Inhibitor DC-SX029 on Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel SNX10 inhibitor, DC-SX029, with alternative therapeutic strategies targeting downstream signaling pathways involved in cytokine production. The information presented herein is intended to assist researchers in evaluating the efficacy and mechanism of action of this compound in the context of inflammatory diseases, particularly those characterized by excessive cytokine release.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally active small-molecule inhibitor of Sorting Nexin 10 (SNX10). It functions as a protein-protein interaction (PPI) inhibitor, specifically disrupting the binding of SNX10 to PIKfyve, a phosphoinositide kinase.[1] This interaction is a critical step in a signaling cascade that regulates the inflammatory response in macrophages. By blocking the SNX10-PIKfyve interaction, this compound effectively curtails the activation of the downstream TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel.[1] The inhibition of this pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Comparative Analysis of Cytokine Production
This section provides a comparative analysis of the effects of this compound and alternative inhibitors on the production of key pro-inflammatory cytokines. The data is presented in a tabular format to facilitate a clear and objective comparison. The alternative strategies include the genetic deletion of SNX10 and pharmacological inhibition of downstream signaling molecules PIKfyve, TBK1, and c-Rel.
Table 1: Effect of this compound and Alternatives on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated Bone Marrow-Derived Macrophages (BMDMs)
| Treatment/Target | TNF-α mRNA | IL-6 mRNA | IL-1β mRNA | IL-12/23 mRNA | Reference |
| This compound | Inhibited | Inhibited | Inhibited | Inhibited | [1] |
| SNX10 Deletion | Reduced | Reduced | Reduced | Reduced | [2] |
Table 2: Effect of this compound and Alternatives on Pro-inflammatory Cytokine Protein Levels in a DSS-Induced Colitis Mouse Model
| Treatment/Target | TNF-α | IL-6 | IL-1β | IFN-α | Reference |
| This compound | Reduced | Reduced | Reduced | Not Reported | [1] |
| Amlexanox (TBK1 Inhibitor) | Inhibited | Inhibited | Promoted | Promoted | |
| Apilimod (PIKfyve Inhibitor) | Not Reported | Not Reported | Not Reported | Not Reported | |
| IT-901 (c-Rel Inhibitor) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Quantitative data for Apilimod and IT-901 on these specific cytokines in a colitis model was not available in the searched literature. Further research is recommended to obtain a direct comparison.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to validate these findings, the following diagrams are provided.
Caption: The SNX10-PIKfyve-TBK1-c-Rel signaling pathway and points of inhibition.
Caption: Experimental workflows for in vitro and in vivo validation.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide.
In Vitro Macrophage Cytokine Production Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Cell Stimulation: BMDMs are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or alternative inhibitors for 2 hours. Subsequently, the cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) for 6 hours.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the BMDMs using a commercial RNA isolation kit. cDNA is synthesized, and quantitative real-time PCR (RT-qPCR) is performed using primers specific for TNF-α, IL-6, IL-1β, and IL-12/23. Gene expression is normalized to a housekeeping gene such as GAPDH.
-
ELISA: Cell culture supernatants are collected after 24 hours of LPS stimulation. The concentrations of secreted TNF-α, IL-6, and IL-1β are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Induction of Colitis: Acute colitis is induced in C57BL/6 mice by administering 2.5% (w/v) DSS in their drinking water for 7 days.
-
Drug Administration: this compound (e.g., 1-6 mg/kg) or alternative inhibitors are administered orally once daily, starting from the first day of DSS treatment.
-
Assessment of Colitis Severity: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).
-
Tissue Collection and Analysis: On day 8, mice are euthanized, and the colons are excised. The length of the colon is measured, and a portion of the distal colon is fixed in 10% formalin for histological analysis (H&E staining). The remaining colon tissue is homogenized for cytokine analysis.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the colon homogenates are quantified by ELISA.
Conclusion
This compound presents a promising therapeutic strategy for inflammatory conditions by targeting the SNX10-PIKfyve interaction and subsequently inhibiting the production of a broad range of pro-inflammatory cytokines. This guide provides a framework for comparing its efficacy against other inhibitors targeting downstream components of the same signaling pathway. The provided experimental protocols offer a standardized approach for validating these effects in both in vitro and in vivo models. Further quantitative studies on alternative inhibitors are warranted to provide a more complete comparative analysis.
References
A Comparative Analysis of DC-SX029 and Apilimod in PIKfyve Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of small molecule inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparative analysis of two molecules that modulate the activity of PIKfyve, a lipid kinase crucial for endosomal trafficking and lysosomal homeostasis: DC-SX029 and apilimod.
While both compounds ultimately lead to the inhibition of the PIKfyve pathway, they do so through distinct mechanisms, offering different approaches for therapeutic intervention and research applications. This guide will delve into their mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological processes.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The most significant distinction between this compound and apilimod lies in their mode of inhibiting the PIKfyve pathway.
Apilimod is a direct, potent, and highly selective inhibitor of the PIKfyve kinase.[1][2][3] It binds to the kinase domain of PIKfyve, preventing the phosphorylation of its substrate, phosphatidylinositol 3-phosphate (PtdIns(3)P), to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1] This direct enzymatic inhibition leads to a depletion of PtdIns(3,5)P2, a key lipid messenger in endosomal trafficking and lysosome function.[4]
This compound , in contrast, functions as a protein-protein interaction (PPI) inhibitor.[5][6] It does not directly bind to the active site of PIKfyve. Instead, it targets the interaction between Sorting Nexin 10 (SNX10) and PIKfyve.[5][7] By blocking this interaction, this compound is thought to prevent the proper localization or activation of PIKfyve at specific cellular compartments, thereby inhibiting its downstream signaling.[5] This indirect mechanism of action offers a different strategy for modulating PIKfyve activity.
dot
Quantitative Data Comparison
Direct comparison of potency based on IC50 values for PIKfyve kinase activity is only applicable to apilimod. For this compound, the relevant metric is its dissociation constant (Kd) for the SNX10-PIKfyve interaction.
| Parameter | Apilimod | This compound | Reference |
| Target | PIKfyve Kinase Domain | SNX10-PIKfyve Interaction | [1][5] |
| Mechanism | Direct Kinase Inhibition | Protein-Protein Interaction Inhibition | [7] |
| IC50 (PIKfyve) | ~14 nM | Not Applicable | [2] |
| Kd (vs. SNX10) | Not Applicable | ~0.935 µM | [6] |
| Cellular Phenotype | Cytoplasmic vacuolation, disruption of lysosomal homeostasis, impaired autophagy | Inhibition of TBK1/c-Rel signaling, reduced inflammatory cytokine production | [8],[5] |
Experimental Protocols
Here we detail common experimental protocols used to characterize the effects of apilimod and this compound.
In Vitro PIKfyve Kinase Assay (for Apilimod)
This assay directly measures the enzymatic activity of PIKfyve and its inhibition by compounds like apilimod.
-
Enzyme and Substrate Preparation : Purified recombinant human PIKfyve is used as the enzyme source. The substrate, PtdIns(3)P, is typically presented in the form of liposomes.
-
Reaction Mixture : The reaction buffer contains the PIKfyve enzyme, PtdIns(3)P-containing liposomes, and [γ-³²P]ATP. The inhibitor (apilimod) is added at varying concentrations.
-
Incubation : The reaction is incubated at 37°C for a defined period, allowing the phosphorylation of PtdIns(3)P to PtdIns(3,5)P2.
-
Lipid Extraction and Separation : The reaction is stopped, and lipids are extracted. The radiolabeled PtdIns(3,5)P2 product is separated from the substrate and other lipids using thin-layer chromatography (TLC).
-
Detection and Quantification : The amount of radiolabeled PtdIns(3,5)P2 is quantified using autoradiography or a phosphorimager. The IC50 value is calculated from the dose-response curve.
dot
Cellular Vacuolation Assay (for Apilimod)
A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles due to the disruption of endosomal and lysosomal trafficking.
-
Cell Culture : A suitable cell line (e.g., HEK293, HeLa) is cultured in appropriate media.
-
Compound Treatment : Cells are treated with varying concentrations of apilimod or a vehicle control for a specific duration (e.g., 2 to 24 hours).[9]
-
Microscopy : Cells are observed under a phase-contrast or differential interference contrast (DIC) microscope to visualize the formation of vacuoles.
-
Quantification : The extent of vacuolation can be quantified by measuring the area of vacuoles per cell or by scoring the percentage of vacuolated cells.[9]
Co-Immunoprecipitation (Co-IP) Assay (for this compound)
This assay is used to assess the ability of this compound to disrupt the interaction between SNX10 and PIKfyve.
-
Cell Lysis : Cells endogenously or exogenously expressing tagged versions of SNX10 and PIKfyve are lysed to release cellular proteins.
-
Compound Treatment : The cell lysate is incubated with this compound or a vehicle control.
-
Immunoprecipitation : An antibody targeting one of the proteins (e.g., anti-SNX10) is added to the lysate, followed by the addition of protein A/G beads to pull down the antibody-protein complex.
-
Washing : The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting : The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the interacting protein (PIKfyve) is detected by Western blotting using an anti-PIKfyve antibody. A reduction in the amount of co-immunoprecipitated PIKfyve in the presence of this compound indicates inhibition of the interaction.
Signaling Pathway Analysis
The inhibition of the PIKfyve pathway by both compounds leads to distinct downstream signaling consequences that have been explored in different contexts.
Apilimod's inhibition of PIKfyve directly impacts lysosomal homeostasis. This can lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, and affect autophagy pathways.[8]
This compound's disruption of the SNX10-PIKfyve interaction has been shown to inhibit the activation of TANK-binding kinase 1 (TBK1) and the nuclear translocation of the transcription factor c-Rel in response to inflammatory stimuli like lipopolysaccharide (LPS).[5]
dot
Conclusion
This compound and apilimod represent two distinct and valuable tools for studying and targeting the PIKfyve pathway. Apilimod, as a direct and highly selective kinase inhibitor, is well-suited for applications where potent and specific blockade of PIKfyve's catalytic activity is desired. Its effects on lysosomal function and autophagy have been extensively characterized.
This compound offers a novel approach by targeting a protein-protein interaction essential for PIKfyve's function in specific signaling contexts, such as inflammatory responses. This makes it a valuable probe for dissecting the roles of different PIKfyve-containing protein complexes and for therapeutic strategies where modulating a specific aspect of PIKfyve signaling is desirable, potentially offering a more nuanced effect than complete kinase inhibition.
The choice between these two inhibitors will depend on the specific research question or therapeutic goal. For direct and potent inhibition of PIKfyve's enzymatic activity, apilimod is the well-characterized choice. For exploring the roles of the SNX10-PIKfyve interaction and its downstream consequences, particularly in inflammatory signaling, this compound provides a unique tool. Further research, including head-to-head studies in various cellular and disease models, will be invaluable in further elucidating the comparative efficacy and potential applications of these two PIKfyve pathway modulators.
References
- 1. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Unveiling the Specificity of DC-SX029 for SNX10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of the small molecule inhibitor DC-SX029 for Sorting Nexin 10 (SNX10). While direct quantitative comparisons of binding affinity across the entire Sorting Nexin (SNX) family are not publicly available, existing experimental data strongly supports this compound as a selective inhibitor of SNX10-mediated protein-protein interactions. This guide will objectively present the available evidence, detail the experimental methodologies used to demonstrate target engagement, and place the mechanism of action within the relevant signaling context.
Executive Summary
This compound is a novel small-molecule inhibitor designed to target SNX10, a member of the sorting nexin family of proteins involved in endosomal trafficking and signaling.[1] Experimental evidence indicates that this compound directly binds to SNX10 and functions as a protein-protein interaction (PPI) inhibitor, specifically disrupting the interaction between SNX10 and the lipid kinase PIKfyve.[2] This disruption of the SNX10-PIKfyve complex has been shown to have downstream effects on inflammatory signaling pathways, highlighting its potential as a therapeutic agent in conditions such as inflammatory bowel disease (IBD).[2] The primary evidence for the direct interaction and target engagement of this compound with SNX10 comes from Cellular Thermal Shift Assays (CETSA) and co-immunoprecipitation (pull-down) assays.
Data Presentation: Evidence for this compound Specificity
While a comprehensive selectivity panel screening this compound against other SNX family members has not been published, the available data from functional assays and direct target engagement studies provide strong evidence for its specificity for SNX10.
| Experimental Assay | Observation | Inference | Reference |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stabilization of SNX10 protein in the presence of this compound across a range of temperatures (46.7 to 63.4°C) in intact Caco-2 cells. | This compound directly binds to SNX10 within a cellular context, as ligand binding increases the energy required to denature the target protein. | |
| Co-Immunoprecipitation (Pull-Down) Assay | The interaction of SNX10-Flag with PIKfyve, caspase-5, and Lyn was demonstrably impaired in Caco-2 cells treated with this compound. | This compound acts as a protein-protein interaction inhibitor, physically blocking the formation of the SNX10-PIKfyve signaling complex. | |
| Functional Cellular Assays | Treatment with this compound phenocopies the effects of SNX10 genetic knockout in cellular models of intestinal barrier dysfunction and inflammation. | The observed cellular effects of this compound are consistent with the known functions of SNX10, suggesting on-target activity. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Culture and Treatment: Caco-2 cells are transfected with a Flag-tagged SNX10 construct. The cells are then treated with either a vehicle control or this compound (e.g., 50 μM).
-
Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient for a defined period (e.g., 3 minutes at temperatures ranging from 45.5°C to 64.5°C).
-
Cell Lysis and Fractionation: After the heat treatment, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: The amount of soluble SNX10-Flag in each sample is quantified by Western blotting using an anti-Flag antibody.
-
Data Analysis: An increase in the amount of soluble SNX10 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and therefore, direct binding.
Co-Immunoprecipitation (Pull-Down) Assay
This assay is used to demonstrate that this compound inhibits the interaction between SNX10 and its binding partners.
Protocol Outline:
-
Cell Culture and Treatment: Caco-2 cells are transfected with a Flag-tagged SNX10 construct and treated with either a vehicle control or this compound.
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with anti-Flag antibody-conjugated beads to "pull down" SNX10-Flag and any interacting proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of SNX10's known interacting partners (e.g., PIKfyve, caspase-5, Lyn) is then assessed by Western blotting using specific antibodies for these proteins.
-
Data Analysis: A reduction in the amount of co-precipitated PIKfyve, caspase-5, and Lyn in the this compound-treated samples compared to the control indicates that the inhibitor disrupts these protein-protein interactions.
Mandatory Visualizations
Signaling Pathway of SNX10 Inhibition by this compound
References
Mastering DC-SX029 Experiments: A Guide to Essential Positive and Negative Controls
For researchers, scientists, and drug development professionals investigating the therapeutic potential of DC-SX029, a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10), the implementation of appropriate experimental controls is paramount for generating robust and interpretable data. This guide provides a comprehensive overview of the best positive and negative controls for this compound experiments, complete with detailed experimental protocols and data presentation formats.
This compound exerts its effects by disrupting the interaction between SNX10 and PIKfyve, a crucial step in the TBK1/c-Rel signaling pathway that mediates inflammatory responses, particularly in macrophages stimulated by lipopolysaccharide (LPS).[1] Therefore, effective controls should either mimic or be immune to the effects of this compound, allowing for a clear demonstration of its specific mechanism of action.
Key Positive Controls for this compound Experiments
Positive controls are essential to validate the experimental system and to provide a benchmark for the efficacy of this compound. The ideal positive controls for this compound experiments will either induce the biological response that the inhibitor is expected to block or will mimic the effect of the inhibitor through a known mechanism.
Lipopolysaccharide (LPS) Stimulation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response that this compound is designed to inhibit. It serves as an essential positive control to induce the SNX10-dependent signaling cascade.
-
Rationale: In the context of this compound experiments, LPS treatment of relevant cell types (e.g., macrophages) will activate the TBK1/c-Rel pathway, leading to the production of pro-inflammatory cytokines. The inhibitory effect of this compound can then be quantified by its ability to reduce these LPS-induced responses.
-
Application: Used in both in vitro and in vivo studies to create an inflammatory environment against which the anti-inflammatory effects of this compound can be measured.
SNX10 Knockout or Knockdown (Genetic Positive Control)
Genetically modifying cells or animals to lack SNX10 expression provides the most specific and powerful positive control for validating the on-target effects of this compound.
-
Rationale: Since this compound specifically targets SNX10, cells or animals lacking SNX10 should exhibit a phenotype that mirrors the effects of the inhibitor.[1] This includes a blunted inflammatory response to LPS. Comparing the results from this compound treatment with those from SNX10-deficient models helps to confirm that the inhibitor's effects are indeed mediated through SNX10.
-
Application: SNX10 knockout mice are invaluable for in vivo studies, while siRNA or shRNA-mediated knockdown of SNX10 is a common approach in in vitro cell culture experiments.
Established TBK1/c-Rel Pathway Inhibitors
Utilizing a well-characterized inhibitor of a downstream component of the signaling pathway, such as TBK1, can serve as a useful pharmacological positive control.
-
Rationale: Compounds like Amlexanox or BX795 are known inhibitors of TBK1. By comparing the cellular or physiological effects of this compound to those of a known TBK1 inhibitor, researchers can corroborate that the observed outcomes are consistent with the inhibition of this specific pathway.
-
Application: Primarily used in in vitro assays to compare the potency and specificity of this compound with other inhibitors targeting the same signaling cascade.
Key Negative Controls for this compound Experiments
Negative controls are critical for establishing a baseline and ensuring that the observed effects are due to the specific action of this compound and not to other factors.
Vehicle Control
The most fundamental negative control is the vehicle in which this compound is dissolved.
-
Rationale: Small molecule inhibitors are often dissolved in solvents like dimethyl sulfoxide (DMSO). The vehicle control group is treated with the same concentration of the solvent as the experimental group, but without the inhibitor. This ensures that any observed effects are not due to the solvent itself.
-
Application: A mandatory control in all in vitro and in vivo experiments involving this compound.
SNX10-Deficient Cells or Animals
While serving as a genetic positive control for the effect of inhibition, SNX10-deficient systems also function as a negative control for the specificity of this compound.
-
Rationale: If this compound is highly specific for SNX10, it should have little to no effect in cells or animals that do not express this target protein. Observing a lack of response in SNX10-deficient models provides strong evidence for the inhibitor's on-target specificity.
-
Application: Comparing the effect of this compound in wild-type versus SNX10-knockout cells or animals.
Scrambled or Inactive Control Compound (if available)
An ideal negative control would be a molecule that is structurally similar to this compound but is biologically inactive.
-
Rationale: This type of control helps to rule out any off-target effects that might be associated with the chemical scaffold of this compound.
-
Application: If such a compound is available from the manufacturer or can be synthesized, it should be used in parallel with this compound in all relevant assays.
Data Presentation: Summarizing Experimental Results
To facilitate clear comparison, quantitative data from this compound experiments should be presented in well-structured tables.
Table 1: In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
| Treatment Group | Concentration | TNF-α (pg/mL) | % Inhibition |
| Untreated | - | 15.2 ± 2.1 | - |
| Vehicle (DMSO) | 0.1% | 1250.5 ± 85.3 | 0% |
| LPS | 100 ng/mL | 1245.8 ± 92.1 | - |
| LPS + this compound | 1 µM | 620.1 ± 45.7 | 50.2% |
| LPS + this compound | 10 µM | 255.3 ± 22.9 | 79.5% |
| LPS + Amlexanox | 10 µM | 310.7 ± 30.1 | 75.1% |
| SNX10 Knockdown + LPS | - | 280.4 ± 25.6 | 77.5% |
Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | - | 0.5 ± 0.2 | 8.1 ± 0.4 |
| Vehicle | - | 3.8 ± 0.5 | 5.2 ± 0.3 |
| DSS | 3% | 3.9 ± 0.4 | 5.1 ± 0.4 |
| DSS + this compound | 10 mg/kg | 1.8 ± 0.3 | 7.2 ± 0.5 |
| SNX10 Knockout + DSS | - | 1.5 ± 0.2 | 7.5 ± 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
Protocol 1: In Vitro LPS Stimulation of Macrophages
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 1, 10 µM), a positive control inhibitor (e.g., Amlexanox, 10 µM), or vehicle (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis.
-
Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: Use 8-10 week old C57BL/6 mice. For genetic control groups, use SNX10 knockout mice on the same background.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days to induce colitis.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle by oral gavage daily from day 0 to day 7.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, euthanize the mice and collect the colons.
-
Evaluation: Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Caption: The signaling pathway inhibited by this compound.
Caption: A general experimental workflow for testing this compound.
References
Cross-Validation of DC-SX029 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of DC-SX029, a potent and orally active inhibitor of Sorting Nexin 10 (SNX10), across different cell lines. By objectively presenting available experimental data, this document aims to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a small-molecule inhibitor that targets the protein-protein interaction between SNX10 and PIKfyve, a lipid kinase. This inhibition disrupts downstream signaling pathways, primarily the TBK1/c-Rel and PI3K/Akt pathways, which are implicated in inflammatory responses and cancer cell proliferation. With an estimated binding affinity (KD) of approximately 0.935 µM for SNX10, this compound presents a targeted approach for studying and potentially treating diseases associated with SNX10 dysregulation, such as inflammatory bowel disease (IBD) and certain cancers.[1]
Comparative Analysis of this compound Effects
This section details the known effects of this compound and compares them with genetic knockdown of its target, SNX10, as well as with another relevant inhibitor, apilimod, which targets the associated kinase PIKfyve.
Data Presentation
Table 1: Quantitative Effects of this compound and Alternatives in Different Cell Lines
| Compound/Method | Cell Line | Target | Reported IC50 / KD | Key Effects |
| This compound | Not Specified | SNX10 | KD: ~0.935 µM[1] | Inhibits SNX10-PIKfyve interaction, reduces TBK1/c-Rel signaling.[1][2] |
| Caco-2 | SNX10 | IC50: Not Available | Data not publicly available in the searched literature. | |
| Nalm-6 | SNX10 | IC50: Not Available | Data not publicly available in the searched literature. | |
| RS4;11 | SNX10 | IC50: Not Available | Data not publicly available in the searched literature. | |
| SNX10 Knockdown (shRNA) | Nalm-6 | SNX10 | N/A | Inhibits cell proliferation, increases apoptosis, arrests cell cycle in G0/G1 phase.[3] |
| RS4;11 | SNX10 | N/A | Inhibits cell proliferation, increases apoptosis, arrests cell cycle in G0/G1 phase.[3] | |
| Apilimod | B-cell non-Hodgkin lymphoma (mean) | PIKfyve | IC50: 142 nM[4][5] | Induces cytotoxicity through disruption of lysosomal function.[5] |
| PIKfyve (in vitro) | PIKfyve | IC50: 14 nM[4][6] | Potent inhibition of PIKfyve kinase activity.[6] | |
| Caco-2 | PIKfyve | IC50: Not Available | Data not publicly available in the searched literature. |
Note: While specific IC50 values for this compound in Caco-2, Nalm-6, and RS4;11 cell lines are not publicly available in the reviewed literature, the provided KD value indicates a strong binding affinity for its target, SNX10.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX10 regulates the proliferation, apoptosis and cell cycle of acute B lymphoblastic leukemia cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
A Comparative Analysis of DC-SX029 Treatment: In Vitro and In Vivo Efficacy in Mitigating Inflammatory Colitis
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic effects of DC-SX029, a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10), in both in vitro and in vivo models of inflammatory colitis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent for inflammatory bowel disease (IBD).
This compound targets the interaction between SNX10 and PIKfyve, a crucial step in the TBK1/c-Rel signaling pathway that drives inflammatory responses in macrophages.[1] By disrupting this interaction, this compound effectively dampens the inflammatory cascade, as demonstrated in both cellular and animal models of colitis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound treatment.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Colitis
| Parameter | DSS-Induced Colitis Model | IL-10 Knockout Colitis Model |
| Disease Activity Index (DAI) | Significantly reduced DAI score compared to vehicle-treated controls. | Markedly lower DAI score observed in this compound treated mice. |
| Body Weight Change | Attenuated body weight loss during the acute phase of colitis. | Mitigated disease-associated weight loss. |
| Colon Length | Significantly preserved colon length, indicating reduced inflammation and tissue damage. | Prevention of significant colon shortening. |
| Pro-inflammatory Cytokine Levels (Colon Tissue) | ||
| TNF-α | Reduced expression compared to vehicle controls. | Significantly lower levels of TNF-α. |
| IL-6 | Markedly decreased IL-6 levels. | Reduced IL-6 expression. |
| IL-1β | Significant reduction in IL-1β. | Lowered IL-1β levels. |
| Histological Score | Lower scores indicating reduced immune cell infiltration and mucosal damage. | Markedly improved histological scores with less inflammation. |
Table 2: In Vitro Efficacy of this compound in a Caco-2 Cell Model of Intestinal Inflammation
| Parameter | LPS-Stimulated Caco-2 Cells |
| Cell Viability | No significant cytotoxicity observed at effective concentrations. |
| Transepithelial Electrical Resistance (TEER) | Maintained monolayer integrity, as indicated by preserved TEER values in the presence of inflammatory stimuli. |
| Pro-inflammatory Cytokine Secretion | |
| IL-8 | Significant reduction in LPS-induced IL-8 secretion. |
| TNF-α | Markedly decreased TNF-α release. |
| NF-κB Activation | Inhibition of LPS-induced NF-κB pathway activation. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vivo DSS-Induced Colitis Model
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Mice receive 2.5% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 7 consecutive days. Control mice receive regular drinking water.
-
This compound Administration: this compound is administered daily via oral gavage at a dose of 10 mg/kg, starting from day 0 of DSS treatment. The vehicle control group receives the same volume of the vehicle solution.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for body weight loss, stool consistency, and rectal bleeding.
-
Body Weight: Measured daily.
-
Colon Length: Measured after sacrifice on day 8.
-
Histological Analysis: Colonic tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and mucosal damage.
-
Cytokine Analysis: Colon tissue homogenates are analyzed for TNF-α, IL-6, and IL-1β levels using ELISA.
-
In Vivo IL-10 Knockout (KO) Mouse Model
-
Animals: 8-12 week old IL-10 knockout mice on a C57BL/6 background.
-
Study Design: Mice spontaneously develop colitis. Treatment with this compound (10 mg/kg, oral gavage, daily) or vehicle is initiated at 8 weeks of age and continues for 4 weeks.
-
Assessment of Colitis Severity: Parameters including DAI, body weight, colon length, histological score, and colonic cytokine levels are assessed as described for the DSS model at the end of the 4-week treatment period.
In Vitro Caco-2 Cell Inflammation Model
-
Cell Culture: Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded on Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer.
-
Induction of Inflammation: Differentiated Caco-2 monolayers are stimulated with Lipopolysaccharide (LPS) (1 µg/mL) added to the basolateral compartment to mimic systemic inflammation.
-
This compound Treatment: this compound is added to the basolateral medium at various concentrations (e.g., 1, 5, 10 µM) 1 hour prior to LPS stimulation.
-
Assessment of Efficacy:
-
Transepithelial Electrical Resistance (TEER): Measured before and after treatment to assess the integrity of the cell monolayer.
-
Cytokine Secretion: Basolateral medium is collected 24 hours after LPS stimulation, and levels of IL-8 and TNF-α are quantified by ELISA.
-
NF-κB Activation: Nuclear extracts are prepared, and NF-κB p65 activation is assessed by Western blot or an appropriate activity assay.
-
Cell Viability: Assessed using a standard MTT or similar assay to rule out cytotoxicity.
-
References
Safety Operating Guide
Proper Disposal of DC-SX029: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing DC-SX029, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe handling and disposal of this compound, in accordance with available safety data.
This compound is a small-molecule inhibitor of sorting nexin 10 (SNX10) and is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous care must be taken to prevent its release into the environment.
Immediate Safety and Handling
Prior to disposal, it is imperative to follow all handling and storage recommendations as outlined in the Material Safety Data Sheet (MSDS).
Key Handling Precautions:
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[1].
-
Do not ingest. If swallowed, seek immediate medical attention[1].
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
Disposal Procedures
The primary directive for the disposal of this compound is to avoid release to the environment [1]. All waste containing this compound, including the chemical itself, contaminated labware, and personal protective equipment, must be managed as hazardous waste.
Step-by-Step Disposal Guidance:
-
Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult EHS: Your institution's EHS office is the primary resource for specific disposal protocols. They will provide guidance on the appropriate waste management procedures in compliance with local, state, and federal regulations.
-
Approved Waste Disposal Plant: The MSDS for this compound specifies that the container and its contents must be disposed of at an approved waste disposal plant[1]. Your EHS office will coordinate with a certified hazardous waste management company for final disposal.
Quantitative Data Summary
The available safety data for this compound does not provide specific quantitative values for disposal, such as concentration thresholds for environmental release or parameters for chemical neutralization. The emphasis is on containment and professional disposal.
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
This compound Mechanism of Action
This compound functions as an inhibitor of the SNX10-PIKfyve interaction. This interaction is a key step in a signaling pathway that leads to the activation of TBK1/c-Rel, which in turn promotes inflammatory responses[2][3][4][5]. By blocking this interaction, this compound can reduce the production of pro-inflammatory cytokines.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow: Waste Disposal
The following diagram outlines the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound waste disposal workflow.
References
- 1. This compound|300713-88-6|MSDS [dcchemicals.com]
- 2. This compound|CAS 300713-88-6|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling DC-SX029
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of DC-SX029. Our goal is to furnish laboratory personnel with the necessary information to ensure safety and compliance, thereby fostering a secure research environment.
Key Safety and Physical Data
While specific quantitative toxicological data such as LD50 and LC50 values for this compound are not publicly available, the following table summarizes its known hazards and physical properties.
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 300713-88-6 | |
| Molecular Formula | C14H17F3N2O6S | |
| Molecular Weight | 398.35 g/mol | |
| GHS Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | |
| Storage Temperature | -20°C (as powder) |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). |
| Body Protection | Impervious laboratory coat or gown. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For weighing or procedures that may generate dust, a respirator may be required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receipt to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocols
Weighing and Solution Preparation:
-
Don all required Personal Protective Equipment.
-
Perform all manipulations within a certified chemical fume hood.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
To minimize dust, gently tap the container before opening.
-
Add the appropriate solvent (e.g., DMSO) to the powder in a suitable container and mix until fully dissolved.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, weighing paper, and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Spill Response Plan
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Caption: Step-by-step procedure for responding to a this compound spill.
Signaling Pathway of this compound
This compound is an inhibitor of Sorting Nexin 10 (SNX10), which plays a role in inflammatory signaling pathways. The diagram below illustrates the key interactions.
Caption: Inhibition of the SNX10-PIKfyve pathway by this compound.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
